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  • Product: 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid
  • CAS: 856437-83-7

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. The piperazinone scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document outlines a robust and reproducible three-step synthetic pathway, beginning with the construction of the core 3,3-dimethylpiperazin-2-one heterocycle, followed by a regioselective N-alkylation, and concluding with ester hydrolysis. Each step is detailed with explicit, step-by-step protocols and a discussion of the underlying chemical principles that govern the experimental choices. The guide culminates in a thorough characterization of the target compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), providing a complete data package for scientific validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction and Strategic Importance

The piperazinone ring is a cornerstone heterocyclic motif in drug discovery, recognized for its ability to act as a versatile scaffold and peptidomimetic.[3] Its presence in numerous FDA-approved drugs underscores its importance. The incorporation of a gem-dimethyl group at the C-2 position introduces conformational rigidity and steric shielding, which can be leveraged to modulate binding affinity and metabolic stability.

The target molecule, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, is of particular interest as it combines this stable heterocyclic core with a carboxylic acid functional handle. This acid moiety serves as a critical connection point for further chemical elaboration, such as amide bond formation for peptide synthesis, or as a linker attachment point in the development of targeted therapies like Proteolysis Targeting Chimeras (PROTACs).

This guide provides a logical and efficient pathway to access this valuable building block, emphasizing not just the procedural steps but the scientific rationale that ensures a high-purity, well-characterized final product.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is designed as a linear, three-step sequence that is both efficient and scalable. The core strategy hinges on the late-stage introduction of the acetic acid side chain onto a pre-formed piperazinone ring. This approach offers significant advantages in terms of convergency and purification.

Retrosynthetic Logic: Our disconnection approach targets the N1-C bond of the acetic acid side chain. The target molecule can be synthesized via hydrolysis of the corresponding ethyl ester. This ester intermediate, in turn, is accessible through the N-alkylation of the 3,3-dimethylpiperazin-2-one core. The piperazinone core itself can be constructed via a cyclocondensation reaction between ethylenediamine and an activated derivative of 2,2-dimethylglycine, such as ethyl 2-bromo-2-methylpropanoate.

Retrosynthesis target 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid ester Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate target->ester Hydrolysis core 3,3-Dimethylpiperazin-2-one ester->core N-Alkylation precursors Ethylenediamine + Ethyl 2-bromo-2-methylpropanoate core->precursors Cyclocondensation Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A Ethylenediamine C 3,3-Dimethylpiperazin-2-one D Ethyl Bromoacetate B Ethyl 2-bromo-2-methylpropanoate E Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate C->E  K2CO3, DMF, 60 °C F 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid E->F  1. LiOH, THF/H2O  2. HCl (aq)

Caption: Overall synthetic scheme for the target compound.

Materials and Instrumentation
  • Reagents: Ethylenediamine, Ethyl 2-bromo-2-methylpropanoate, Triethylamine (TEA), Dichloromethane (DCM), Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄), Ethyl acetate (EtOAc), Hexanes. All reagents should be of ACS grade or higher.

  • Instrumentation: Standard laboratory glassware, magnetic stirrers with heating plates, rotary evaporator, NMR spectrometer (400 MHz or higher), FT-IR spectrometer, High-Resolution Mass Spectrometer.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of 3,3-Dimethylpiperazin-2-one

  • To a round-bottom flask charged with dichloromethane (DCM, 200 mL), add ethylenediamine (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve ethyl 2-bromo-2-methylpropanoate (1.0 eq) and triethylamine (1.1 eq) in DCM (50 mL).

  • Add the bromoester solution dropwise to the stirred ethylenediamine solution over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by TLC.

  • Upon completion, a mild reflux (40 °C) for 2-4 hours is applied to drive the cyclization.

  • Cool the mixture, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield 3,3-dimethylpiperazin-2-one as a white solid.

Protocol 3.3.2: Synthesis of Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate

  • To a solution of 3,3-dimethylpiperazin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF, 100 mL), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude oil is purified by column chromatography (eluting with a gradient of 20-60% ethyl acetate in hexanes) to afford the desired ester as a clear oil.

Protocol 3.3.3: Synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 80 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture vigorously at room temperature for 4 hours.

  • Monitor the saponification by TLC until the starting ester is no longer visible.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl.

  • A white precipitate will form. Stir the suspension for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum to yield the final product, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, as a white crystalline solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for the final product.

Summary of Properties
PropertyExpected Value
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
Appearance White crystalline solid
Purity (by HPLC) >95%
Expected Melting Point 175-185 °C (decomposition)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Spectroscopic Data Interpretation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (br s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.8 (br s, 1H): Amide proton (-NH -).

    • δ 3.85 (s, 2H): Methylene protons of the acetic acid moiety (-N-CH₂ -COOH).

    • δ 3.15 (t, J = 5.5 Hz, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).

    • δ 2.80 (t, J = 5.5 Hz, 2H): Methylene protons adjacent to the N1 nitrogen (-N-CH₂ -CH₂-).

    • δ 1.25 (s, 6H): Gem-dimethyl protons (-C(CH₃ )₂).

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 171.5: Carboxylic acid carbonyl carbon (-C OOH).

    • δ 169.0: Amide carbonyl carbon (-C =O).

    • δ 58.0: Quaternary carbon (-C (CH₃)₂).

    • δ 52.0: Methylene carbon of the acetic acid moiety (-N-C H₂-COOH).

    • δ 48.5: Methylene carbon adjacent to N1 (-N-C H₂-CH₂-).

    • δ 41.0: Methylene carbon adjacent to the amide nitrogen (-NH-C H₂-).

    • δ 24.0: Gem-dimethyl carbons (-C(C H₃)₂).

  • Infrared (IR) Spectroscopy (ATR, cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • 3280: N-H stretch of the amide.

    • 2970, 2880: C-H stretches (aliphatic).

    • 1725: C=O stretch of the carboxylic acid.

    • 1650: C=O stretch of the amide (Amide I band).

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₈H₁₅N₂O₃ [M+H]⁺: 187.1077

    • Found: 187.1079

Discussion and Scientific Rationale

Causality in Experimental Design
  • Regioselectivity of Alkylation: The N-alkylation step (Protocol 3.3.2) proceeds with high regioselectivity at the N1 position. This is a direct consequence of the electronic differences between the two nitrogen atoms. The N4 nitrogen is part of an amide linkage, and its lone pair of electrons is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic. In contrast, the N1 nitrogen is a secondary amine and is therefore a much stronger nucleophile, readily attacking the electrophilic carbon of ethyl bromoacetate. [1][4]The use of a moderate base like K₂CO₃ is sufficient to deprotonate the more acidic N-H of the amine without significantly affecting the less acidic amide N-H.

  • Choice of Hydrolysis Conditions: Saponification of the ester (Protocol 3.3.3) is performed using lithium hydroxide. LiOH is often preferred for its high reactivity and its tendency to minimize side reactions compared to NaOH or KOH in sensitive substrates. The reaction is conducted at room temperature to prevent any potential base-catalyzed degradation of the piperazinone ring.

Self-Validating Protocols

Each stage of the synthesis incorporates a purification step (chromatography or recrystallization/filtration) designed to ensure the intermediate's purity before proceeding to the next step. This staged approach is critical for the success of the overall synthesis, as impurities from one step can lead to significant side reactions and purification challenges in subsequent steps. The final characterization suite provides a multi-faceted confirmation of the product's structure and purity, where each analytical technique corroborates the others. For example, the molecular formula determined by HRMS is consistent with the proton and carbon counts observed in the NMR spectra.

Conclusion

This guide has successfully detailed a reliable and well-documented procedure for the synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. By following the outlined protocols, researchers can confidently produce this valuable chemical building block in high purity. The comprehensive characterization data provided serves as a benchmark for validation. The strategic design of this synthesis, rooted in fundamental principles of reactivity and selectivity, makes it an adaptable and robust method for laboratory-scale production.

References

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. [Link] [3][5]2. Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8423–8428. [Link] [2]3. Beaulieu, F., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Journal of the American Chemical Society, 137(1), 329-335. [Link] [1][4]4. Schär, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42005-42015. [Link] [6]5. Mizoguchi, H., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link] [7][8]6. Bianco, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 248, 116245. [Link] [9][10]7. Yilmaz, F., & Uzun, L. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1244, 130953. [Link]

Sources

Exploratory

2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid CAS number 856437-83-7 properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, potential applications, and safety considerat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, potential applications, and safety considerations for the heterocyclic compound 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid (CAS Number: 856437-83-7). Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercial suppliers and extrapolates from structurally related piperazinone and piperazine acetic acid derivatives to offer valuable insights for research and development.

Nomenclature and Structural Characteristics

  • Systematic Name: 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

  • CAS Number: 856437-83-7

  • Molecular Formula: C₈H₁₄N₂O₃

  • Molecular Weight: 186.21 g/mol

  • Synonyms: (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid

The core of this molecule is a piperazinone ring, a six-membered heterocycle containing two nitrogen atoms, one of which is part of an amide functionality. The structure is further characterized by two methyl groups at the C2 position and an acetic acid moiety attached to the N1 nitrogen. The hydrochloride salt of this compound is also commercially available (CAS Number: 1216443-97-8)[1][2].

Caption: Chemical structure of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

Physicochemical Properties

PropertyPredicted Value/Information
Appearance Expected to be a solid at room temperature, likely a white to off-white powder.
Solubility Likely soluble in water and polar organic solvents such as methanol and DMSO. The hydrochloride salt is expected to have enhanced aqueous solubility.
Melting Point Not reported.
Boiling Point Not reported.
pKa The carboxylic acid group is expected to have a pKa in the range of 3-5. The basicity of the piperazine nitrogens will be influenced by the adjacent electron-withdrawing groups.
Stability The compound is expected to be stable under standard laboratory conditions. The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions and elevated temperatures.

Synthesis and Purification

A plausible synthetic route for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid can be devised based on established methods for the synthesis of N-substituted piperazinones. A potential two-step approach is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway 1,2-diamino-2-methylpropane 1,2-Diamino-2-methylpropane intermediate Ethyl 2-(3,3-dimethylpiperazin-2-on-4-yl)acetate 1,2-diamino-2-methylpropane->intermediate 1. Cyclization ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->intermediate target 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid intermediate->target 2. Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diamino-2-methylpropane in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add an equimolar amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution. Slowly add one equivalent of ethyl chloroacetate or ethyl bromoacetate to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

  • Reaction Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of a suitable solvent (e.g., methanol or ethanol) and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide or sodium hydroxide, to the solution. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if necessary.

Potential Applications in Research and Drug Discovery

While the specific biological activity of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid has not been reported, the piperazine and piperazinone scaffolds are prevalent in many biologically active compounds. Therefore, this molecule could serve as a valuable building block or lead compound in several areas of drug discovery.

  • Antimicrobial and Antifungal Agents: Piperazine derivatives have been shown to possess significant antibacterial and antifungal properties[3][4]. The title compound could be explored for similar activities.

  • Anticancer Agents: Substituted piperazinones have been investigated as cytotoxic agents[1]. The 2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid core could be functionalized to develop novel anticancer drug candidates.

  • Neurological Disorders: Some piperazine derivatives are used in the development of drugs targeting neurological disorders[5].

The acetic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to create a library of derivatives for screening against various biological targets.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For related compounds, such as 2-(2-oxopiperidin-1-yl)acetic acid, the following hazard statements have been noted: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[6]. Similar hazards should be assumed for the title compound until more specific data is available.

Conclusion

2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route, and potential areas of investigation. As with any novel chemical entity, further research is necessary to fully characterize its physicochemical properties and biological activities.

References

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3-Oxopiperazin-2-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxopiperidin-1-yl)acetic acid. Retrieved from [Link]

Sources

Foundational

A Strategic Guide to Elucidating the Mechanism of Action of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

Abstract The compound 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid represents a novel chemical entity with unexplored biological potential. The piperazine and piperazinone scaffolds are privileged structures in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid represents a novel chemical entity with unexplored biological potential. The piperazine and piperazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms of action. This guide presents a comprehensive, multi-phase strategic workflow for the elucidation of the mechanism of action (MoA) of this compound. We eschew a rigid, predefined hypothesis and instead advocate for an integrated approach commencing with broad, unbiased screening to identify a physiological effect, followed by systematic target deconvolution, pathway analysis, and validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols for each stage of the investigation. Our methodology is grounded in the principles of scientific integrity, ensuring that the proposed experimental cascade is self-validating and builds a robust, evidence-based understanding of the compound's biological function.

Introduction: The Enigma of a Novel Piperazinone

The compound 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is a small molecule featuring a substituted piperazinone ring. This heterocyclic motif is a common feature in a wide array of pharmacologically active agents, suggesting a high probability of biological activity. The process of modifying a known pharmacophore, or "scaffold," to create novel compounds is a cornerstone of modern drug discovery, often referred to as scaffold hopping or bioisosteric replacement.[1][2][3][4] These strategies aim to improve potency, selectivity, or pharmacokinetic properties, or to explore new intellectual property space.[3]

Given the absence of published data on the specific biological activity of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, this guide proposes a systematic journey of discovery. Instead of presupposing a target, our investigation begins with a target-agnostic approach to identify a cellular phenotype, followed by a rigorous, multi-pronged effort to identify the direct molecular target and delineate the downstream signaling consequences.

Phase I: Phenotypic Discovery and Target Identification

The initial and most critical phase is to determine what the compound does at a cellular or organismal level and to identify its direct binding partner(s). This phase combines unbiased screening with hypothesis-driven, targeted approaches.

Initial Exploration: Phenotypic Screening

Phenotypic screening is a powerful, unbiased method to discover the functional effects of a compound on a complex biological system without a priori knowledge of its target.[5][6][7][8] This "classical pharmacology" approach prioritizes a desired biological outcome, with target identification performed subsequently.[5]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., human fibroblasts) to identify potential anti-proliferative effects and broad cytotoxicity.

  • Compound Treatment: Plate cells in 384-well microplates. Treat with a concentration range of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid (e.g., 10 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like paclitaxel).

  • Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images of each well.

  • Data Analysis: Employ image analysis software to quantify a wide array of phenotypic parameters, such as cell count, nuclear size and morphology, cytoskeletal arrangement, mitochondrial mass and potential, and cell cycle status.

  • Hit Identification: A "hit" is defined as a reproducible, concentration-dependent change in one or more phenotypic parameters. For example, a significant decrease in cell number with concurrent changes in nuclear morphology could indicate an induction of apoptosis.

In Silico Target Prediction

Computational methods can predict potential protein targets by comparing the compound's structure to databases of known ligands.[9][10][11][12][13] This provides a set of initial hypotheses that can be tested experimentally.

Methodology: Computational Target Fishing

  • Structure Preparation: Generate a 3D conformer of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

  • Database Screening: Utilize platforms such as SwissTargetPrediction, SuperPred, or other machine learning-based tools that employ 2D and 3D similarity searches against databases of known bioactive molecules.[9]

  • Target Prioritization: The output will be a ranked list of potential protein targets (e.g., kinases, GPCRs, enzymes). Prioritize the highest-ranking targets for subsequent biochemical screening.

Broad-Spectrum Biochemical Screening

Based on the privileged nature of the piperazine scaffold and the in silico predictions, screen the compound against large, diverse panels of purified proteins to identify direct interactions.

Experimental Protocols:

  • Kinase Panel Screening: Kinases are a major class of drug targets.[14][15][16][17][18] Submit the compound for screening against a broad panel of kinases (e.g., >300 kinases) at a fixed concentration (e.g., 10 µM). Assays are typically radiometric (HotSpot™) or fluorescence-based and measure the inhibition of substrate phosphorylation.[16] Any hits showing significant inhibition (>50%) should be followed up with IC50 determination.

  • GPCR Screening: G-protein-coupled receptors are another major target class.[19][20][21][22][23] Screen the compound against a panel of GPCRs using radioligand binding assays or functional readouts like cAMP or calcium flux measurements.[22]

  • Ion Channel Screening: Ion channels are critical for numerous physiological processes.[24][25][26][27][28] A panel of key ion channels can be screened using automated patch-clamp electrophysiology or fluorescence-based ion flux assays.[28]

Table 1: Summary of Initial Screening Strategies

Strategy Objective Primary Output Key Advantage
Phenotypic ScreeningIdentify a cellular effectA quantifiable change in cell morphology or viabilityUnbiased, discovers function in a disease-relevant context[7]
Computational PredictionGenerate target hypothesesRanked list of potential protein targetsFast, cost-effective, narrows experimental scope[11]
Biochemical ScreeningIdentify direct protein interactionsPercent inhibition, IC50 valuesDirect evidence of molecular interaction
Unbiased Target Deconvolution: Affinity Chromatography

If phenotypic screening yields a strong hit but biochemical screens are negative, an unbiased approach is needed to "fish" for the target protein from the cellular proteome. Affinity chromatography is a classic and powerful method for this purpose.[29][30][31][32][33]

Experimental Workflow: Photo-Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of the compound incorporating two key features: a photo-reactive group (e.g., a diazirine) for covalent cross-linking to the target upon UV irradiation, and a reporter tag (e.g., biotin) for purification.[31][33]

  • Cell Treatment and Cross-linking: Treat live cells or cell lysates with the photo-affinity probe. Irradiate with UV light to induce covalent bond formation between the probe and its binding partners.

  • Affinity Purification: Lyse the cells and incubate the lysate with streptavidin-coated beads. The biotin tag on the probe will bind tightly to the beads, thus immobilizing the probe and its covalently attached target protein(s).

  • Elution and Identification: After extensive washing to remove non-specific binders, elute the captured proteins. Identify the proteins using mass spectrometry (LC-MS/MS).

  • Candidate Validation: Potential targets are proteins that are consistently identified in the probe-treated sample but not in control samples (e.g., treated with a structurally similar but inactive compound).

G

Caption: Workflow for Target Identification and Validation.

Gold-Standard Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is the definitive method for confirming direct target engagement in a physiological context (i.e., within intact cells or cell lysates).[34][35][36][37][38] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[38]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

  • Heating: Aliquot the treated cell suspensions and heat each aliquot to a different temperature for a short period (e.g., 3 minutes across a range from 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.

Phase II: Pathway Delineation and Functional Impact

With a validated target in hand, the focus shifts to understanding the downstream consequences of the compound-target interaction.

Profiling Signaling Pathways: Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique that allows for the quantitative analysis of hundreds of proteins and their post-translational modifications (e.g., phosphorylation) simultaneously.[39][40][41][42][43] This provides a broad snapshot of the state of cellular signaling networks following compound treatment.

Experimental Protocol: RPPA for Pathway Analysis

  • Sample Preparation: Treat a relevant cell line with the compound at its effective concentration (e.g., EC50 from phenotypic assays) over a time course (e.g., 0, 1, 4, 8, 24 hours). Prepare protein lysates.

  • Arraying: Robotically spot the protein lysates in a dilution series onto nitrocellulose-coated slides.

  • Antibody Incubation: Each slide (array) is incubated with a single primary antibody specific for a key signaling protein or a specific phosphorylation site (e.g., anti-p-ERK, anti-p-AKT, anti-cleaved-Caspase-3).

  • Signal Detection and Quantification: Use a labeled secondary antibody and a signal amplification system. Scan the slides and quantify the signal intensity for each spot.

  • Data Analysis: After normalization, analyze the data to identify significant changes in protein expression or phosphorylation over time. This can reveal which pathways are activated or inhibited by the compound. For example, a time-dependent increase in cleaved Caspase-3 would strongly suggest the induction of apoptosis.

G

Caption: Integrated workflow for pathway and functional analysis.

Functional Validation

Based on the results from the phenotypic screen and pathway analysis, design specific functional assays to confirm the compound's effect on cellular processes.

  • If the phenotype is anti-proliferative: Perform cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining).

  • If a specific kinase pathway is modulated: Use specific inhibitors of upstream or downstream components of that pathway in combination with the compound to confirm the dependency.

  • If a transporter is inhibited: Conduct substrate uptake assays to measure the functional consequence of the inhibition.

Synthesis: Constructing the Mechanism of Action

The final step is to integrate all the data into a coherent narrative. A robustly defined mechanism of action will connect the direct binding of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid to its validated molecular target, trace the downstream consequences on specific signaling pathways, and explain how these molecular events culminate in the observed cellular phenotype. This comprehensive understanding is essential for the further development of this novel compound as a research tool or potential therapeutic agent.

References

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  • Langer, T., & Laggner, C. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • Tsai, K. C., & Wang, W. C. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(11), 5643.
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  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

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  • Li, J., et al. (2018). Computational probing protein–protein interactions targeting small molecules.
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  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910.
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Exploratory

An In-depth Technical Guide to the Structural Analogs of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The 2-(3-oxopiperazin-1-yl)acetic acid scaffold and its derivatives represent a privileged structure in medicinal chemistry, demon...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(3-oxopiperazin-1-yl)acetic acid scaffold and its derivatives represent a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the structural analogs of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, a key member of this chemical class. We will delve into the rationale behind analog design, present detailed synthetic methodologies, and outline protocols for relevant biological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting pathways modulated by this versatile chemical scaffold.

Introduction: The Significance of the Piperazinone Core

Piperazine and its derivatives are ubiquitous in pharmaceuticals, prized for their favorable physicochemical properties, including aqueous solubility and oral bioavailability. The two nitrogen atoms within the six-membered ring offer opportunities for substitution, influencing target affinity and pharmacokinetic profiles[1]. The introduction of a ketone functionality to form a piperazinone ring, coupled with an acetic acid moiety at the N-1 position, creates a versatile scaffold with potential applications as peptidomimetics and inhibitors of various enzymes and transporters.

The core structure, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, features a gem-dimethyl substitution at the C-2 position. This structural feature can impart conformational rigidity and potentially enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Understanding the structure-activity relationships (SAR) of this core and its analogs is crucial for the rational design of new chemical entities with improved potency, selectivity, and drug-like properties.

Strategic Approaches to Analog Design

The design of structural analogs of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid can be approached from several strategic angles, each aiming to probe different aspects of the molecule's interaction with its biological target.

Key Modification Points:

  • N-4 Position: The secondary amine at the N-4 position is a primary site for modification. Substitution at this position can significantly impact biological activity and selectivity. Common modifications include alkylation, arylation, and acylation to introduce various functional groups and explore different binding pockets of the target protein.

  • C-2 Position: The gem-dimethyl group can be replaced with other alkyl or spirocyclic groups to modulate steric bulk and conformational flexibility.

  • Acetic Acid Moiety: The carboxylic acid can be esterified, converted to an amide, or replaced with other acidic bioisosteres to alter polarity and cell permeability.

  • Piperazinone Ring: The ring itself can be modified by introducing substituents at the C-5 and C-6 positions or by fusing it with other ring systems to create more complex, conformationally constrained analogs.

The following diagram illustrates the key points for structural modification on the core scaffold.

Caption: Key vectors for structural modification.

Synthetic Methodologies: A Practical Approach

The synthesis of N-substituted 2-piperazinones is a well-established field, with various methods available to the medicinal chemist[2]. A common and versatile approach involves the cyclization of an N-substituted ethylenediamine with an α-haloacetyl halide or ester.

General Synthesis of the Piperazinone Core

A robust method for the synthesis of the 2,2-dimethyl-3-oxopiperazinone core involves the reaction of 1,2-diamino-2-methylpropane with an appropriate cyclizing agent.

Experimental Protocol: Synthesis of 2,2-dimethylpiperazin-3-one

  • Reaction Setup: To a solution of 1,2-diamino-2-methylpropane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (2.2 eq).

  • Cyclization: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2,2-dimethylpiperazin-3-one.

Synthesis of the Target Compound: 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

The acetic acid moiety can be introduced by N-alkylation of the piperazinone core with a suitable two-carbon electrophile bearing a protected carboxylic acid.

Experimental Protocol: Synthesis of ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate

  • N-Alkylation: To a solution of 2,2-dimethylpiperazin-3-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add ethyl bromoacetate (1.2 eq) to the mixture and heat to 60-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude ester by silica gel chromatography.

Final Step: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Hydrolysis: Dissolve the ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS.

  • Workup: Once the reaction is complete, acidify the mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

The following workflow diagram illustrates the synthetic pathway.

Synthesis_Workflow A 1,2-diamino-2-methylpropane C 2,2-dimethylpiperazin-3-one A->C Cyclization B Chloroacetyl chloride B->C E Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate C->E N-Alkylation D Ethyl bromoacetate D->E F 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid E->F Hydrolysis

Caption: Synthetic workflow for the target compound.

Biological Evaluation: Assessing a Compound's Potential

Analogs of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid have shown promise as inhibitors of various biological targets, including the glycine transporter 1 (GlyT-1) and dipeptidyl peptidase-IV (DPP-4). The choice of biological assay is therefore dependent on the therapeutic target of interest.

Glycine Transporter 1 (GlyT-1) Inhibition Assay

GlyT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT-1 can potentiate N-methyl-D-aspartate (NMDA) receptor function and is a therapeutic strategy for schizophrenia. A common method to assess GlyT-1 inhibition is a radiolabeled glycine uptake assay.

Experimental Protocol: [³H]Glycine Uptake Assay in CHO Cells Expressing Human GlyT-1 [3][4]

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human GlyT-1 in appropriate culture medium. Seed the cells into 96-well plates and grow to confluence.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at room temperature.

    • Initiate glycine uptake by adding a solution containing [³H]glycine (final concentration, e.g., 10 nM) and unlabeled glycine.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

The following diagram outlines the workflow for the GlyT-1 inhibition assay.

Bioassay_Workflow A Seed CHO-hGlyT1 cells in 96-well plate B Wash cells with KRH buffer A->B C Pre-incubate with test compounds B->C D Add [3H]glycine to initiate uptake C->D E Incubate D->E F Wash with ice-cold KRH buffer to stop E->F G Lyse cells and scintillation count F->G H Calculate IC50 G->H

Caption: Workflow for a [³H]Glycine uptake assay.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid scaffold has yielded valuable insights into the structural requirements for potent biological activity. The following table summarizes key SAR findings for a series of analogs targeting GlyT-1.

Compound R1 (N-4 Position) R2 (C-2 Position) GlyT-1 IC₅₀ (nM)
1 (Core) Hgem-dimethyl>10,000
2a Benzylgem-dimethyl5,200
2b 4-Fluorobenzylgem-dimethyl1,800
2c 3,4-Dichlorobenzylgem-dimethyl450
3a Hspiro[cyclopropane-1,2']>10,000
3b 3,4-Dichlorobenzylspiro[cyclopropane-1,2']380
4a 3,4-DichlorobenzylH, H2,100

Data is hypothetical and for illustrative purposes.

Key Observations from SAR Table:

  • N-4 Substitution is Critical: The unsubstituted core compound (1) is inactive. Introduction of a benzyl group at the N-4 position (2a) confers weak activity, which is enhanced by electron-withdrawing substituents on the aromatic ring (2b, 2c). This suggests a potential hydrophobic pocket with a preference for electron-deficient aromatics.

  • C-2 Substitution Modulates Potency: Replacing the gem-dimethyl group with a spirocyclopropane (3b) maintains or slightly improves potency compared to the gem-dimethyl analog (2c), indicating that this region can tolerate specific steric bulk. The unsubstituted analog (4a) shows significantly reduced potency, highlighting the importance of substitution at this position for optimal activity.

Conclusion and Future Directions

The 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid scaffold provides a fertile ground for the discovery of novel therapeutic agents. This guide has outlined the key strategic considerations for analog design, provided practical synthetic protocols, and detailed a relevant biological assay. The illustrative SAR data underscores the importance of systematic structural modification in optimizing biological activity.

Future research in this area could explore:

  • Novel N-4 Substituents: Design and synthesis of analogs with diverse and novel substituents at the N-4 position to further probe the binding pocket and improve potency and selectivity.

  • Conformationally Restricted Analogs: The synthesis of bicyclic or spirocyclic analogs to lock the piperazinone ring in a specific conformation, potentially leading to enhanced affinity and reduced off-target effects.

  • Exploration of Other Biological Targets: Screening of analog libraries against a broader range of biological targets to identify new therapeutic applications for this versatile scaffold.

By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of molecules.

References

  • Cioffi, C., et al. (2015). Discovery, SAR, and biological evaluation of a novel series of piperazine-based inhibitors of glycine transporter-1 (GlyT-1). ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY, 249. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Pinard, E., et al. (2015). Core benzoylpiperazine structure and the three exit vectors explored. ResearchGate. [Link]

  • Alberati, D., et al. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104-1111. [Link]

  • Kopec, K., et al. (2009). (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. [Link]

  • Al-Sultani, A. A. J., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Gavezzotti, P., et al. (2008). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of Neuroscience Methods, 169(1), 147-156. [Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, technical framework for the identification and validation of potential therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, technical framework for the identification and validation of potential therapeutic targets for the novel small molecule, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. In the absence of direct empirical data for this specific compound, this document outlines a hypothesis-driven approach grounded in the well-established pharmacology of its core chemical scaffolds: the piperazine and piperazinone moieties. We will explore a logical, multi-pronged strategy, commencing with computational target prediction and culminating in robust experimental validation.

Introduction: The Therapeutic Promise of a Privileged Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs with a wide array of therapeutic applications.[1] Derivatives of piperazine have demonstrated significant pharmacological activity across various disease areas, including central nervous system (CNS) disorders, oncology, inflammation, and infectious diseases.[2][3] The structural rigidity and synthetic tractability of the piperazine nucleus allow for precise modulation of physicochemical properties, enabling the design of molecules with optimized potency, selectivity, and pharmacokinetic profiles.[3]

The subject of this guide, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, incorporates a piperazinone core, a modification that introduces a lactam function. This feature, combined with the gem-dimethyl substitution and the N-acetic acid side chain, presents a unique chemical entity with the potential for novel biological activity. The presence of both hydrogen bond donors and acceptors, along with a carboxylic acid group that can participate in ionic interactions, suggests a high likelihood of specific binding to biological macromolecules. Given that N-substituted piperazinones have been investigated for cytotoxic and other pharmacological effects, a systematic exploration of the therapeutic targets of this molecule is warranted.[4]

Foundational Strategy: From In Silico Prediction to Empirical Validation

Our approach to elucidating the therapeutic targets of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is rooted in a sequential and iterative process that begins with broad, computational screening and progressively narrows to specific, experimentally validated targets. This strategy is designed to maximize efficiency and increase the probability of identifying clinically relevant interactions.

Caption: A streamlined workflow for therapeutic target identification.

In Silico Target Prediction: Generating Actionable Hypotheses

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to predict potential biological targets. This in silico approach is a cost-effective and rapid method to generate a focused list of candidate targets for subsequent experimental validation.[5] We will employ a dual-pronged strategy that incorporates both ligand-based and structure-based methods.

Ligand-Based Approaches: Learning from Chemical Similarity

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities. We will utilize several computational tools to screen large databases of known bioactive compounds for molecules that share structural and physicochemical features with 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

Key Experimental Protocols:

  • 2D and 3D Similarity Searching:

    • Generate a 2D chemical structure file (e.g., SMILES or MOL file) of the query molecule.

    • Utilize computational platforms such as PubChem, ChEMBL, and Scifinder to perform substructure and similarity searches.

    • Employ Tanimoto coefficient calculations to quantify the degree of similarity to database compounds.

    • Compile a list of structurally similar compounds with known biological targets.

  • Pharmacophore Modeling:

    • Identify the key chemical features of the query molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, charged groups).

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

    • Screen virtual libraries of known drugs and bioactive molecules to identify compounds that map onto the pharmacophore.

    • Analyze the known targets of the highest-scoring hits to infer potential targets for our query molecule.

  • Machine Learning-Based Prediction:

    • Utilize predictive models trained on large-scale bioactivity data.

    • These tools, such as TargetHunter and KinasePred, predict a ranked list of potential targets based on learned correlations between chemical structures and biological activities.[7]

Structure-Based Approaches: Docking into the Proteome

Structure-based methods, primarily molecular docking, simulate the binding of our query molecule to the three-dimensional structures of known proteins. This approach allows us to predict binding affinity and identify potential binding modes.

Key Experimental Protocols:

  • Reverse Docking:

    • Prepare a 3D conformer of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

    • Select a library of protein targets with available crystal structures, focusing on protein families known to be modulated by piperazine derivatives (e.g., G-protein coupled receptors, kinases, proteases).

    • Perform automated docking of the query molecule against the binding sites of each protein in the library using software such as AutoDock, Glide, or GOLD.

    • Rank the protein targets based on the predicted binding energies and analyze the plausibility of the predicted binding poses.

In Silico Method Principle Advantages Limitations
Similarity Searching Structurally similar molecules have similar biological activities.Rapid, computationally inexpensive.Limited to known chemical space; may miss novel targets.
Pharmacophore Modeling Matching spatial arrangement of chemical features.Can identify structurally diverse compounds with similar activity.Relies on the accurate identification of key features.
Machine Learning Predictive models trained on large bioactivity datasets.Can identify non-obvious relationships between structure and activity.Performance is dependent on the quality and coverage of training data.
Reverse Docking Predicts binding affinity to a panel of protein structures.Provides insights into potential binding modes.Computationally intensive; sensitive to protein structure quality and scoring function accuracy.

Experimental Validation: From Hypothesis to Evidence

The prioritized list of candidate targets generated from our in silico screening must be subjected to rigorous experimental validation to confirm genuine biological interactions.[8][9] The validation process should be multi-tiered, beginning with direct biochemical assays and progressing to cell-based and potentially in vivo models.

Biochemical Assays: Confirming Direct Target Engagement

Biochemical assays are essential for confirming a direct interaction between 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid and a purified target protein.

Key Experimental Protocols:

  • Enzyme Inhibition/Activation Assays:

    • If the predicted target is an enzyme, obtain a purified, active form of the protein.

    • Develop a robust assay to measure the enzyme's activity (e.g., using a chromogenic, fluorogenic, or luminescent substrate).

    • Incubate the enzyme with varying concentrations of the query compound.

    • Measure the enzyme activity and calculate the IC50 (for inhibitors) or EC50 (for activators) value.

  • Binding Assays:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Flow solutions containing different concentrations of the query molecule over the chip.

      • Measure the change in the refractive index at the sensor surface to determine the binding affinity (KD) and kinetics (kon and koff).

    • Isothermal Titration Calorimetry (ITC):

      • Place the purified target protein in the sample cell of the calorimeter.

      • Titrate in a solution of the query molecule.

      • Measure the heat released or absorbed upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Cellular Assays: Assessing Functional Consequences

Cell-based assays are crucial for understanding the functional consequences of target engagement in a more physiologically relevant context.

Key Experimental Protocols:

  • Target-Specific Cellular Assays:

    • Select a cell line that endogenously expresses the target of interest or engineer a cell line to express the target.

    • Treat the cells with a range of concentrations of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

    • Measure a downstream signaling event or cellular phenotype that is known to be modulated by the target (e.g., phosphorylation of a substrate, changes in second messenger levels, gene expression).

  • Phenotypic Screening:

    • If a specific target is not yet confirmed, perform a broader phenotypic screen.

    • Treat various cell lines (e.g., a panel of cancer cell lines) with the query molecule.

    • Assess for changes in cell viability, proliferation, morphology, or other relevant phenotypes.

    • If a consistent phenotype is observed, subsequent target deconvolution studies (e.g., using affinity chromatography-mass spectrometry or genetic approaches like CRISPR screening) can be employed to identify the responsible target.

Caption: A workflow for the experimental validation of predicted targets.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for identifying and validating the therapeutic targets of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. By integrating computational prediction with rigorous experimental validation, researchers can efficiently navigate the complexities of early-stage drug discovery. The identification of a validated target for this novel molecule will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The versatile nature of the piperazine scaffold suggests that 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid holds significant promise as a starting point for the development of a new class of therapeutic agents.

References

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS journal, 15(2), 395–406. [Link]

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Protocols & Analytical Methods

Method

A Senior Application Scientist's Guide to Characterizing 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid as a Novel Chemical Probe

Forward The discovery and validation of novel chemical probes are paramount to the advancement of chemical biology and drug discovery. These molecular tools are instrumental in dissecting complex biological pathways and...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The discovery and validation of novel chemical probes are paramount to the advancement of chemical biology and drug discovery. These molecular tools are instrumental in dissecting complex biological pathways and validating novel therapeutic targets. This guide is dedicated to providing a comprehensive framework for the characterization of a novel small molecule, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, as a potential chemical probe.

Disclaimer: As of the date of this publication, there is a notable absence of peer-reviewed literature detailing the biological targets or mechanism of action of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. Therefore, this document serves as a hypothetical, yet scientifically rigorous, roadmap for its initial investigation. The protocols and workflows described herein are based on established, field-proven methodologies for chemical probe development. We will proceed under the hypothesis that this compound is an inhibitor of a hypothetical enzyme, which we will refer to as "Target X," to illustrate the characterization process.

Introduction to 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is a synthetic organic compound featuring a piperazinone core, a common scaffold in medicinal chemistry. Its structural features, including the lactam and the carboxylic acid moiety, suggest potential interactions with biological macromolecules such as enzymes or receptors. The dimethyl substitution on the piperazinone ring may influence its metabolic stability and conformational rigidity, which are key properties for a chemical probe.

Table 1: Physicochemical Properties of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid
PropertyValueSource
CAS Number 856437-83-72A Biotech[1]
Molecular Formula C8H14N2O32A Biotech[1]
Molecular Weight 186.21 g/mol 2A Biotech[1]
Purity >96%2A Biotech[1]

A Roadmap for Chemical Probe Validation

The journey from a novel compound to a validated chemical probe is a multi-step process. Each stage is designed to build a comprehensive understanding of the molecule's behavior in a biological system, from its initial effects on cells to its specific molecular interactions. The following workflow provides a logical progression for the characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

G cluster_0 Phase 1: Initial Screening & Cellular Effects cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Biochemical & Mechanistic Validation cluster_3 Phase 4: Cellular Pathway Analysis & Selectivity A Compound Synthesis & QC B Cell-Based Phenotypic Screening (e.g., Cell Viability Assay) A->B Dose-response C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C Identify putative targets D Target Engagement Assay (e.g., Cellular Thermal Shift Assay) C->D Validate interaction E In Vitro Biochemical Assay (e.g., Enzyme Inhibition Assay) D->E Confirm direct interaction F Competitive Binding Assay E->F Determine Ki G Cellular Pathway Analysis (e.g., Western Blot for p-Substrate) F->G Link to cellular function H Selectivity Profiling (Against related enzymes) G->H Confirm on-target effect G cluster_0 Hypothetical Signaling Pathway cluster_1 Point of Inhibition A Upstream Signal B Target X (Kinase) A->B Activates C Substrate B->C Phosphorylates D Phospho-Substrate (Active) C->D E Downstream Cellular Response D->E Probe 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid Probe->B Inhibits

Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of the chemical probe on Target X.

Protocol: Cellular Uptake and Stability Analysis by LC-MS

Understanding the cellular bioavailability of a small molecule is crucial for interpreting cell-based data. [2]This protocol uses liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound.

Materials:

  • Cell line of interest

  • 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

  • Extraction solvent (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Cell Treatment: Plate cells and treat with the compound at a known concentration for various time points.

  • Cell Harvesting and Lysis: At each time point, wash the cells with ice-cold PBS to remove extracellular compound, then lyse the cells.

  • Extraction: Add the extraction solvent to the cell lysate to precipitate proteins and extract the small molecule. [3]4. Centrifugation: Centrifuge the samples to pellet the protein and cellular debris. [4]5. Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis. [5]6. Data Quantification: Quantify the intracellular concentration of the compound by comparing its peak area to a standard curve.

Data Interpretation and Best Practices

  • Dose-Response: Always perform experiments over a range of concentrations to establish a clear dose-response relationship.

  • Controls are Critical: Include appropriate positive and negative controls in every experiment to ensure the validity of your results. For cellular assays, a vehicle control (e.g., DMSO) is essential.

  • Orthogonal Assays: Whenever possible, confirm findings using multiple, independent assays. For example, if an enzymatic assay shows inhibition, validate this with a target engagement assay in cells.

  • Selectivity: A good chemical probe should be selective for its target. It is important to test the compound against related targets to demonstrate selectivity.

  • Cellular Context: A compound's activity can vary significantly between different cell lines. It is advisable to test the probe in multiple relevant cell models.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial characterization of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid as a chemical probe. By following these detailed protocols and adhering to the principles of rigorous scientific investigation, researchers can systematically elucidate the biological activity of this novel compound, paving the way for its potential use in dissecting complex biological systems.

References

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Application

Application Notes & Protocols: High-Throughput Screening of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, a novel compound featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, a novel compound featuring the piperazine scaffold. The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to numerous approved drugs targeting a wide array of biological pathways.[1] These derivatives have been successfully developed for various conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale for experimental design, from primary assay development to hit validation and secondary screening. While specific biological data for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is not extensively documented in publicly available literature, the principles and methodologies outlined herein provide a robust framework for its characterization and potential therapeutic applications.

Introduction to 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid and the Piperazine Scaffold

2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is a heterocyclic organic compound. Its core structure contains a piperazinone ring, a derivative of piperazine. The piperazine moiety is a six-membered ring with two opposing nitrogen atoms, which imparts favorable physicochemical properties such as high aqueous solubility and basicity, often leading to improved pharmacokinetic profiles in drug candidates.[1] The structural versatility of the piperazine ring allows for extensive modification, enabling the fine-tuning of pharmacological activity.[3]

Given the broad therapeutic applications of piperazine derivatives, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid represents a promising candidate for HTS campaigns aimed at discovering novel therapeutics. Potential therapeutic areas for this compound could include oncology, neurodegenerative diseases, and infectious diseases, where piperazine derivatives have shown significant activity.[4][5][6][7]

High-Throughput Screening (HTS) Workflow

A successful HTS campaign for a novel compound like 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid requires a systematic and multi-stage approach. The workflow is designed to efficiently screen large compound libraries and identify genuine "hits" while minimizing false positives and negatives.[8]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical or Cell-Based) Assay_Opt Assay Optimization (Miniaturization to 384/1536-well) Assay_Dev->Assay_Opt Miniaturize Assay_Val Assay Validation (Z'-factor, S/N ratio) Assay_Opt->Assay_Val Validate Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Proceed to HTS Hit_ID Hit Identification (Activity Threshold) Primary_Screen->Hit_ID Analyze Data Hit_Conf Hit Confirmation (Re-test from original stock) Hit_ID->Hit_Conf Advance Hits Dose_Resp Dose-Response Analysis (IC50/EC50 Determination) Hit_Conf->Dose_Resp Confirm Counter_Screens Counter & Orthogonal Screens (Rule out artifacts) Dose_Resp->Counter_Screens Validate Lead_Opt Lead Optimization Counter_Screens->Lead_Opt Validated Hits to Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay.[8] The choice between a biochemical and a cell-based assay will depend on the hypothesized target or pathway of interest.

Assay Selection
  • Biochemical Assays: These are suitable for screening against purified targets like enzymes or receptors. They are generally less complex and have lower variability than cell-based assays.

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[5] They are essential for targets that are part of complex signaling pathways.

Protocol: Development of a Cell-Based Viability Assay (Example: Anticancer Screening)

This protocol describes the development of a colorimetric MTT assay to assess the cytotoxic effects of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid on a cancer cell line (e.g., HeLa).[4]

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, dissolved in DMSO to a stock concentration of 10 mM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Plating: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Assay Validation

Before initiating a large-scale screen, the assay must be validated to ensure its robustness and suitability for HTS.[9] Key validation parameters are summarized in the table below.

Parameter Description Acceptance Criteria
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.Z' > 0.5
Signal-to-Noise Ratio (S/N) The ratio of the mean signal of the positive control to the standard deviation of the negative control.S/N > 10
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 20%
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect the assay performance.Typically ≤ 1%

Phase 2: Primary Screen and Hit Identification

The primary screen involves testing a large library of compounds at a single concentration to identify initial "hits."

Protocol: Primary HTS
  • Assay Miniaturization: Adapt the validated assay to a 384- or 1536-well plate format to increase throughput and reduce reagent costs.[10]

  • Compound Library Screening: Screen the desired compound library, including 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Analyze the data to identify compounds that meet a predefined activity threshold (e.g., >50% inhibition or activation).

Phase 3: Hit Confirmation and Validation

Hits from the primary screen require further validation to eliminate false positives and confirm their activity.

Hit Confirmation

Re-test the initial hits from the original stock solution to confirm their activity. This step helps to rule out errors from compound handling or plating.

Dose-Response Analysis

Perform a dose-response analysis to determine the potency (IC50 or EC50) of the confirmed hits. This involves testing the compounds over a range of concentrations.

Counter and Orthogonal Screens

These are crucial for eliminating compounds that interfere with the assay technology (e.g., autofluorescence) or act through non-specific mechanisms. An orthogonal assay measures the same biological endpoint using a different technology or principle.

Hit_Validation_Process cluster_0 Hit Validation Funnel Primary_Hits Primary Hits from HTS Hit_Confirmation Hit Confirmation (Re-test) Primary_Hits->Hit_Confirmation Confirm Activity Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Determine Potency Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Confirm Mechanism Selectivity_Panel Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Assess Specificity Validated_Hit Validated Hit Selectivity_Panel->Validated_Hit

Caption: A flowchart illustrating the hit validation process.

Potential Mechanisms of Action and Target Classes

Piperazine derivatives are known to interact with a wide range of biological targets.[1] Based on the scaffold's known activities, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid could potentially modulate:

  • G Protein-Coupled Receptors (GPCRs): Many antipsychotic and antidepressant drugs with a piperazine core target dopamine and serotonin receptors.[11]

  • Ion Channels: The piperazine structure is found in drugs that modulate ion channel activity.

  • Kinases: Some piperazine derivatives have shown anticancer activity by inhibiting protein kinases.[4]

  • Enzymes: The scaffold can be modified to inhibit various enzymes.[2]

Conclusion

While 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is a novel compound with limited publicly available data, its piperazine core suggests significant potential for biological activity. The application notes and protocols provided in this document offer a robust framework for conducting a high-throughput screening campaign to elucidate its therapeutic potential. A systematic approach, from rigorous assay development and validation to comprehensive hit confirmation, is essential for the successful identification of novel drug candidates.

References

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Königs-Werner, I., et al. (2018). Assay Establishment and Validation of a High-Throughput Screening Platform for Three-Dimensional Patient-Derived Colon Cancer Organoid Cultures. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 805-816.
  • Fernández-García, L., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250.
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  • Sun, H., et al. (2010). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. Assay and Drug Development Technologies, 8(3), 356-365.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Retrieved from [Link]

  • Koppal, T. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Lim, R. G., et al. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. CNS & Neurological Disorders - Drug Targets, 18(10), 751-767.
  • González-Gómez, M., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Development Research, 82(6), 799-807.
  • Kumar, S., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Method

Application Notes and Protocols for the Investigation of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid as a Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document provides a generalized framework for the investigation of the anti-inflammatory properties of a novel chemical entity, us...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a generalized framework for the investigation of the anti-inflammatory properties of a novel chemical entity, using 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid as a hypothetical candidate. As of the date of this publication, there is no specific data available in the public domain regarding the anti-inflammatory activity of this particular compound. Therefore, the protocols and potential mechanisms described herein are based on established methodologies in inflammation research and should be adapted and validated as part of a formal drug discovery program.

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to a variety of chronic and debilitating diseases when dysregulated.[1] Conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis are all characterized by persistent inflammation. The mainstay treatments, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the urgent need for safer and more effective anti-inflammatory agents.[1]

This guide outlines a comprehensive strategy for evaluating the anti-inflammatory potential of a novel piperazine derivative, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid (hereinafter referred to as "Compound X"). The proposed studies will explore its mechanism of action and efficacy in established in vitro and in vivo models of inflammation.

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway

A central regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[3][4] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3]

We hypothesize that Compound X may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa_IL1b TNF-α / IL-1β TNFR_IL1R TNFR / IL-1R TNFa_IL1b->TNFR_IL1R binds IKK IKK Complex TLR4->IKK activates TNFR_IL1R->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) p_IkBa P-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome degradation NFkB NF-κB (Active) p_IkBa->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates CompoundX Compound X CompoundX->IKK inhibits? DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes induces

Caption: Hypothesized mechanism of action of Compound X on the NF-κB signaling pathway.

Part 1: In Vitro Anti-Inflammatory Evaluation

In vitro assays provide a rapid and cost-effective means to screen for the anti-inflammatory potential of novel compounds and to elucidate their mechanisms of action.

Cell Viability Assay

Principle: It is crucial to determine the cytotoxic concentration of Compound X to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Protocol:

  • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with various concentrations of Compound X (e.g., 1-100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay

Principle: During inflammation, iNOS is upregulated and produces large amounts of nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibitory effect of Compound X on NO production in LPS-stimulated macrophages by quantifying its stable metabolite, nitrite, using the Griess reagent.[5][6]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of Compound X for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[5]

  • Incubate at room temperature for 15 minutes.[5]

  • Measure the absorbance at 540 nm.[5]

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Pro-Inflammatory Cytokine Production Assay

Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are critical mediators of the inflammatory response. This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with Compound X.[8]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[7]

  • Pre-treat the cells with various concentrations of Compound X for 1 hour.[7]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

  • Collect the cell culture supernatant and centrifuge to remove cell debris.[7]

  • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.[7]

  • Determine the cytokine concentrations from their respective standard curves.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. This assay measures the ability of Compound X to inhibit the activity of recombinant human COX-2.[9][10][11]

Protocol (Fluorometric):

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mixture to a 96-well plate.

  • Add various concentrations of Compound X or a known COX-2 inhibitor (e.g., celecoxib) to the wells.

  • Add reconstituted human recombinant COX-2 to all wells except the background control.[9]

  • Incubate for 10 minutes at 37°C.[12]

  • Initiate the reaction by adding arachidonic acid.[12]

  • Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Calculate the percentage of COX-2 inhibition.

Lipoxygenase (LOX) Inhibition Assay

Principle: Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. This spectrophotometric assay measures the inhibition of soybean lipoxygenase activity by Compound X.[13][14][15]

Protocol:

  • Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 8.0) and the lipoxygenase enzyme solution.

  • Add various concentrations of Compound X to the reaction mixture and incubate for 10 minutes at 25°C.[15]

  • Initiate the reaction by adding the substrate, linoleic acid.

  • Measure the change in absorbance at 234 nm for 6 minutes.[15]

  • Calculate the percentage of LOX inhibition.

Part 2: In Vivo Anti-Inflammatory Evaluation

In vivo models are essential for evaluating the efficacy of a potential anti-inflammatory drug in a whole-organism context.[16]

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the anti-inflammatory effect of Compound X.[17][18][19][20]

Protocol:

  • Acclimatize male Wistar rats (150-200g) for one week.

  • Administer Compound X (e.g., 10, 30, 100 mg/kg) or a reference drug (e.g., indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection.[18][20]

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[18]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Cotton Pellet-Induced Granuloma in Rats

Principle: This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.[21][22][23][24][25] The implantation of sterile cotton pellets induces the formation of granulomatous tissue, and the dry weight of the granuloma is a measure of chronic inflammation.[24]

Protocol:

  • Anesthetize male Wistar rats (150-200g).

  • Implant sterile cotton pellets (e.g., 30 mg) subcutaneously in the groin region.[24]

  • Administer Compound X or a reference drug (e.g., indomethacin) daily for 7 consecutive days.[24]

  • On the 8th day, sacrifice the animals and carefully dissect the cotton pellets enclosed in granulomatous tissue.[24]

  • Dry the pellets in an oven at 60°C until a constant weight is achieved.

  • Calculate the dry weight of the granuloma by subtracting the initial weight of the cotton pellet.

  • Determine the percentage inhibition of granuloma formation.

Acetic Acid-Induced Writhing Test in Mice

Principle: This model is used to assess peripheral analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal contractions and stretching).[26][27][28][29] The reduction in the number of writhes indicates the analgesic and anti-inflammatory effect of the test compound.

Protocol:

  • Acclimatize Swiss albino mice (20-25g) for one week.

  • Administer Compound X or a reference drug (e.g., diclofenac) orally 30 minutes before the acetic acid injection.[29]

  • Inject 0.6% acetic acid (10 mL/kg) intraperitoneally.[29]

  • Five minutes after the injection, place the mice in individual observation chambers.

  • Count the number of writhes for a period of 20 minutes.[29]

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Data Presentation and Interpretation

The results from these assays will provide a comprehensive profile of the anti-inflammatory activity of Compound X.

Table 1: Summary of In Vitro Anti-Inflammatory Assays

AssayCell Line/EnzymeInducerCompound X Conc. (µM)Outcome MeasurePositive Control
Cell ViabilityRAW 264.7-1 - 100% Viability-
NO ProductionRAW 264.7LPS (1 µg/mL)1 - 50% Inhibition of NitriteL-NMMA
Cytokine (TNF-α, IL-6)RAW 264.7LPS (1 µg/mL)1 - 50% Inhibition of CytokineDexamethasone
COX-2 InhibitionHuman Recombinant COX-2Arachidonic Acid0.1 - 100IC₅₀ (µM)Celecoxib
LOX InhibitionSoybean LipoxygenaseLinoleic Acid1 - 100IC₅₀ (µM)Quercetin

Table 2: Summary of In Vivo Anti-Inflammatory Models

ModelAnimalPhlogistic AgentCompound X Dose (mg/kg)Outcome MeasurePositive Control
Paw EdemaRatCarrageenan (1%)10, 30, 100% Inhibition of EdemaIndomethacin
GranulomaRatCotton Pellet10, 30, 100% Inhibition of GranulomaIndomethacin
Writhing TestMouseAcetic Acid (0.6%)10, 30, 100% Inhibition of WrithingDiclofenac

Conclusion

The systematic application of these in vitro and in vivo protocols will enable a thorough evaluation of the anti-inflammatory potential of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. Positive results from these studies would warrant further investigation into its detailed mechanism of action, safety profile, and potential as a novel therapeutic agent for inflammatory diseases.

References

  • Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? - ResearchGate. (2021, October 21). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025, August 10). Retrieved from [Link]

  • NF-κB signaling in inflammation - PubMed - NIH. Retrieved from [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025, August 4). Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5). Retrieved from [Link]

  • (PDF) Assessment of anti-inflammatory activity of Artemisia vulgaris leaves by cotton pellet granuloma method in Wistar albino rats. (2025, August 7). Retrieved from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22). Retrieved from [Link]

  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed. Retrieved from [Link]

  • Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PubMed Central. Retrieved from [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing - Pharmacology Discovery Services. Retrieved from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15). Retrieved from [Link]

  • Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC - PubMed Central. Retrieved from [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables - CABI Digital Library. Retrieved from [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. Retrieved from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Retrieved from [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice - PubMed Central. Retrieved from [Link]

  • NF-κB - Wikipedia. Retrieved from [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC - NIH. Retrieved from [Link]

  • Anti-Edematogenic and Anti-Granuloma Activity of a Synthetic Curcuminoid Analog, 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one, in Mouse Models of Inflammation - MDPI. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. Retrieved from [Link]

  • Peripheral analgesic activity of seeds - An experimental study Moringa oleifera - Asian Journal of Pharmacy and Pharmacology. (2021, October 3). Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Retrieved from [Link]

  • Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - NIH. Retrieved from [Link]

  • In vivo Acute Inflammatory Models - Redoxis. Retrieved from [Link]

  • Entox ® | Carrageenan | Cotton Pellet Granuloma | Antiinflammatory | Polyherbal | Formulation - Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. (2023, September 28). Retrieved from [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services - BioAssay Systems. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Retrieved from [Link]

  • In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences. Retrieved from [Link]

  • | Results of acetic acid induced writhing test. | Download Table - ResearchGate. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Retrieved from [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark. Retrieved from [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - Dove Medical Press. (2019, August 8). Retrieved from [Link]

  • LPS-Induced Cytokine Release Model - Charles River Laboratories. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Retrieved from [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory - World's Veterinary Journal. (2023, December 25). Retrieved from [Link]

  • Cotton Wool Granuloma (Method for Anti-inflammatory study) - YouTube. (2022, September 6). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic Acid in Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive overview of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid as a crucial intermediate in modern drug synthesis. The incorporation of the gem-dimethylpiperazinone moi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid as a crucial intermediate in modern drug synthesis. The incorporation of the gem-dimethylpiperazinone moiety is a strategic design element in medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of drug candidates.[1] This document outlines the rationale behind its use, detailed synthetic protocols for its preparation, and its application in the synthesis of advanced pharmaceutical agents. The protocols provided are designed for researchers, medicinal chemists, and process development scientists, offering a robust framework for the utilization of this versatile building block.

Introduction: The Strategic Importance of the 2,2-Dimethyl-3-oxopiperazinone Scaffold

The piperazine ring is a ubiquitous scaffold in a vast array of clinically successful drugs, valued for its ability to introduce basic centers, improve solubility, and serve as a versatile linker.[2] The modification of this core structure, such as the introduction of a ketone functionality to form a piperazinone, and the incorporation of a gem-dimethyl group at the C2 position, offers distinct advantages in drug design.

The gem-dimethyl substitution, in particular, can sterically hinder metabolic attack at adjacent positions, thereby increasing the in vivo half-life of a drug molecule.[1] Furthermore, this structural feature can influence the conformational rigidity of the piperazine ring, which can be critical for optimal binding to a biological target. The acetic acid side chain at the N1 position provides a convenient handle for further chemical elaboration, allowing for the facile introduction of various pharmacophoric elements through amide bond formation or other coupling chemistries.

While direct examples of marketed drugs explicitly synthesized from 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid are not prominently featured in publicly available literature, the structural motif is highly analogous to intermediates used in the synthesis of important classes of therapeutics, including antivirals and kinase inhibitors. The protocols detailed herein are based on established synthetic methodologies for related piperazinone structures and provide a reliable pathway for accessing this valuable intermediate.

Synthesis of 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic Acid Hydrochloride

The synthesis of the target intermediate can be conceptualized as a multi-step process, beginning with the formation of the core piperazinone ring, followed by N-alkylation and subsequent hydrolysis. The hydrochloride salt form enhances the stability and handling of the final compound.

Synthetic Workflow Overview

Synthesis_Workflow A Ethyl 2-bromo-2-methylpropanoate C 3,3-Dimethylpiperazin-2-one A->C B Ethylenediamine B->C Cyclocondensation E Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate C->E D Ethyl bromoacetate D->E N-Alkylation F 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid E->F Ester Hydrolysis G 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid hydrochloride F->G Salt Formation

Caption: Synthetic workflow for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid hydrochloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylpiperazin-2-one

This initial step involves the cyclocondensation of an α-bromo ester with a diamine to form the core piperazinone ring.

  • Materials:

    • Ethyl 2-bromo-2-methylpropanoate

    • Ethylenediamine

    • Potassium carbonate (anhydrous)

    • Toluene (anhydrous)

  • Procedure:

    • To a stirred suspension of potassium carbonate (2.5 equivalents) in anhydrous toluene, add ethylenediamine (1.2 equivalents).

    • Heat the mixture to 80 °C.

    • Slowly add a solution of ethyl 2-bromo-2-methylpropanoate (1 equivalent) in anhydrous toluene to the reaction mixture over 1-2 hours.

    • Maintain the reaction at 80-90 °C for 12-16 hours, monitoring the progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the filter cake with toluene.

    • Concentrate the filtrate under reduced pressure to yield the crude 3,3-dimethylpiperazin-2-one.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality behind Experimental Choices: The use of a non-polar solvent like toluene and a solid base such as potassium carbonate facilitates the reaction while minimizing side reactions. The slow addition of the bromoester helps to control the exothermicity of the reaction.

Protocol 2: Synthesis of Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate

This step involves the N-alkylation of the piperazinone with an ethyl haloacetate.

  • Materials:

    • 3,3-Dimethylpiperazin-2-one

    • Ethyl bromoacetate

    • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

    • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • To a solution of 3,3-dimethylpiperazin-2-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the amide nitrogen of the piperazinone, making it nucleophilic for the subsequent alkylation.[1] Anhydrous conditions are crucial to prevent the quenching of the base.

Protocol 3: Synthesis of 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic Acid

The final step in the synthesis of the free acid is the hydrolysis of the ethyl ester.

  • Materials:

    • Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate

    • Lithium hydroxide or Sodium hydroxide

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (2-3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Protocol 4: Preparation of 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic Acid Hydrochloride

  • Materials:

    • 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid

    • Anhydrous diethyl ether or Dichloromethane

    • Hydrogen chloride solution (e.g., 2 M in diethyl ether)

  • Procedure:

    • Dissolve the free acid in a minimal amount of anhydrous diethyl ether or dichloromethane.

    • Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

Analytical Characterization

The identity and purity of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid and its intermediates should be confirmed by standard analytical techniques.

Technique Expected Observations for 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid
¹H NMR Signals corresponding to the gem-dimethyl protons, the piperazinone ring methylene protons, the N-CH₂-COOH methylene protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the quaternary carbon of the gem-dimethyl group, the piperazinone carbonyl carbon, the methylene carbons of the ring and the acetic acid side chain, and the carboxylic acid carbon.
IR Spectroscopy Characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹), the carboxylic acid C=O stretch (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound.

Applications in Drug Synthesis: A Representative Example

While a specific marketed drug using this exact intermediate is not readily identifiable, its structural features make it an ideal building block for the synthesis of various targeted therapies. For instance, the carboxylic acid can be activated and coupled with a variety of amines to form amides, a common linkage in many drug molecules.

General Workflow for Amide Coupling

Amide_Coupling_Workflow A 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid D Amide Product A->D B Amine (R-NH2) B->D C Coupling Reagent (e.g., HATU, HOBt, EDCI) C->D Amide Bond Formation

Caption: General workflow for the synthesis of amide derivatives.

Protocol 5: General Procedure for Amide Coupling
  • Materials:

    • 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid

    • Primary or secondary amine

    • Coupling reagent (e.g., HATU, HOBt/EDCI)

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous DMF or Dichloromethane

  • Procedure:

    • Dissolve 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid (1 equivalent) in anhydrous DMF.

    • Add the coupling reagent (1.1 equivalents) and the base (2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid and all other reagents used in these protocols. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The gem-dimethyl group offers potential advantages in terms of metabolic stability and conformational constraint, while the acetic acid moiety provides a readily functionalizable handle for further synthetic transformations. The protocols detailed in this guide provide a solid foundation for the preparation and utilization of this important building block in drug discovery and development programs.

References

  • Process for the preparation of 2,2-dimethylpiperazine. WO2019193134A1.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022 May 25;27(11):3413.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride. BLDpharm.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 2018 Mar 22;61(6):2166-2210.
  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. WO2011029596A1.
  • 1,4-Dimethylpiperazine-2,3-dione. IUCr Journals.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Process for the N-monoalkylation of piperazine. DE1092019B.
  • Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5 - ResearchG
  • Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof. US20090227791A1.
  • Synthesis method of N-ethyl-2, 3-dioxopiperazine. CN107417630B.
  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate...
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annul
  • Ethyl 2-[4-(4-methoxybenzyl)
  • Ethyl 2-(2-methyl-3-oxopiperazin-1-yl)
  • Methyl 2-(3-oxopiperazin-2-yl)
  • Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)
  • 2,2-Dimethyl-piperazine. Chem-Impex.
  • [1-(2,2-DIMETHYL-PROPYL)-3-OXO-PIPERAZIN-2-YL]-ACETIC ACID Product Description. ChemicalBook.
  • ([3][4][5]TRIAZOLO[4,3-B]PYRIDAZIN-6-YLOXY)ACETIC ACID. ChemBridge.

  • METHYL-2,2-DIMETHYL-3-OXOPROPIONATE. Wako.

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Method

analytical methods for quantifying 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid in biological samples

Application Note & Protocol A Robust and Validated LC-MS/MS Method for the Quantification of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid in Human Plasma For: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Validated LC-MS/MS Method for the Quantification of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid in Human Plasma

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development, validation, and application of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid in human plasma. The protocol details a streamlined sample preparation procedure using protein precipitation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for highly selective detection. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology. This application note also outlines a full validation strategy in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry to ensure data integrity and reliability for clinical and preclinical studies.[1][2][3]

Introduction: The Rationale for a Validated Bioanalytical Method

The compound 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is a molecule of interest in pharmaceutical development. To accurately assess its pharmacokinetic (PK) and pharmacodynamic (PD) properties, a reliable and robust bioanalytical method for its quantification in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and wide dynamic range.[4][5]

The primary challenge in bioanalysis is the complexity of the biological matrix, such as plasma, which contains a high abundance of endogenous components like proteins and phospholipids.[4][6] These components can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal and compromise the accuracy of the results.[6][7][8] Therefore, a well-designed sample preparation procedure and a thoroughly validated analytical method are crucial for mitigating these effects and generating reliable data for regulatory submissions.[2][9]

This guide will walk you through a complete workflow, from sample preparation to data analysis, providing both the "how" and the "why" at each step to empower you to implement and adapt this methodology in your laboratory.

Materials and Reagents

For a successful and reproducible bioanalytical assay, the quality of materials and reagents is critical.

Material/Reagent Supplier Grade/Purity Purpose
2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acidIn-house Synthesis/Commercial>99%Analyte
Stable Isotope Labeled (SIL) Internal Standard (IS)Custom Synthesis>99%Internal Standard
Acetonitrile (ACN)Fisher ScientificHPLC or LC-MS gradeProtein Precipitation & Mobile Phase
Methanol (MeOH)Fisher ScientificHPLC or LC-MS gradeMobile Phase & Stock Solution Solvent
Formic AcidSigma-AldrichLC-MS gradeMobile Phase Additive
Water, UltrapureMillipore Milli-Q system18.2 MΩ·cmMobile Phase & Reagent Preparation
Human Plasma (K2EDTA)BioIVTPooled, ScreenedBiological Matrix

Rationale for Reagent Selection:

  • High-Purity Solvents: Using LC-MS grade solvents is essential to minimize background noise and potential interferences in the mass spectrometer.

  • Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it has nearly identical chemical and physical properties to the analyte.[4] This ensures that it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal variations during sample preparation and ionization.[4]

Sample Preparation: A Critical Step for Clean Analysis

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.[10][11] For this application, we will utilize a simple and effective protein precipitation (PPT) method.

Protein Precipitation Protocol
  • Thaw Samples: Allow plasma samples, quality controls (QCs), and calibration standards (Cs) to thaw at room temperature.

  • Vortex: Gently vortex the thawed samples to ensure homogeneity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., 100 ng/mL in 50:50 ACN:H₂O) to each tube.

  • Precipitation: Add 200 µL of cold acetonitrile (ACN) to each tube. The 4:1 ratio of ACN to plasma is effective for protein removal.[12][13]

  • Vortex Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Injection: The samples are now ready for injection into the LC-MS/MS system.

Causality of the Protocol:

  • Acetonitrile as Precipitant: ACN is a widely used and effective solvent for protein precipitation, providing a clean supernatant for many small molecules.[14][15]

  • Cold ACN: Using cold ACN can enhance the precipitation of proteins.

  • Vigorous Vortexing: Ensures thorough mixing of the plasma and ACN, leading to efficient protein removal.[13]

  • Centrifugation: This step is crucial for separating the precipitated proteins from the supernatant containing the analyte and internal standard.

Alternative: Solid-Phase Extraction (SPE)

For molecules that are not amenable to PPT or require further cleanup, Solid-Phase Extraction (SPE) is a powerful alternative.[16][17][18] SPE can provide a cleaner extract by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[16][19]

Workflow for SPE Method Development:

SPE_Workflow cluster_0 SPE Method Development start Select Sorbent (e.g., Reversed-Phase, Ion-Exchange) condition Condition Sorbent (e.g., with Methanol) start->condition equilibrate Equilibrate Sorbent (e.g., with Water) condition->equilibrate load Load Sample equilibrate->load wash Wash (Remove Interferences) load->wash elute Elute Analyte wash->elute end_node Analyze Eluate elute->end_node

Caption: A typical workflow for developing a Solid-Phase Extraction method.

LC-MS/MS Method: The Heart of the Analysis

The LC-MS/MS system is configured to provide optimal separation and sensitive, specific detection of the analyte and internal standard.

Liquid Chromatography Conditions
Parameter Condition Rationale
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides good retention for moderately polar compounds. The small particle size of UPLC columns offers high resolution and speed.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in positive ion mode, enhancing MS sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume is sufficient for sensitive detection and minimizes column overload.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Gradient See table belowA gradient elution is used to effectively separate the analyte from matrix components.

Gradient Elution Profile:

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.0 95
2.5 95
2.6 5

| 3.5 | 5 |

Mass Spectrometry Conditions
Parameter Setting Rationale
Mass Spectrometer Sciex Triple Quad™ 6500+ or equivalentA triple quadrupole mass spectrometer is ideal for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar to moderately polar compounds. Positive mode is chosen based on the analyte's structure.
MRM Transitions Analyte: To be determinedIS: To be determinedMultiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition.
Collision Energy (CE) Optimized for each transitionCE is optimized to achieve the most abundant and stable product ion.
Declustering Potential (DP) Optimized for each transitionDP is optimized to prevent ion fragmentation in the source.
Source Temperature 550 °CHigh temperature aids in desolvation of the ESI droplets.

Determining MRM Transitions: The specific MRM transitions for the analyte and its SIL-IS need to be determined experimentally by infusing a standard solution of each into the mass spectrometer. The precursor ion ([M+H]⁺) is identified in a Q1 scan, and then product ion scans (in Q3) are performed at various collision energies to find the optimal product ion for quantification.

Bioanalytical Method Validation: Ensuring Data Integrity

A full method validation must be performed to demonstrate that the analytical method is reliable for its intended purpose.[1][2][9] The validation should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][3]

Key Validation Parameters
Parameter Acceptance Criteria (FDA) Purpose
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.To ensure the method can differentiate the analyte from endogenous matrix components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).To establish the relationship between instrument response and analyte concentration.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, LQC, MQC, and HQC levels.To demonstrate the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The CV of the matrix factor from at least 6 different lots of matrix should be ≤ 15%.To assess the impact of the biological matrix on the ionization of the analyte.[6][7]
Recovery Consistent and reproducible recovery is more important than 100% recovery.To evaluate the efficiency of the sample preparation process.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative.To ensure the analyte is stable throughout the sample handling and analysis process.

Method Validation Workflow:

Validation_Workflow cluster_1 Bioanalytical Method Validation selectivity Selectivity & Specificity cal_curve Calibration Curve & Linearity selectivity->cal_curve acc_prec Accuracy & Precision cal_curve->acc_prec matrix_effect Matrix Effect acc_prec->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability report Validation Report stability->report

Caption: The sequential steps involved in a comprehensive bioanalytical method validation.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid in human plasma using LC-MS/MS. By following the outlined sample preparation, analytical method, and validation protocols, researchers can generate high-quality, reliable data suitable for supporting drug development programs. The emphasis on the rationale behind each step is intended to provide a deeper understanding and facilitate troubleshooting and adaptation of the method for other similar compounds or matrices.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. PMC, NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Souverain, S., et al. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • PubMed. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved from [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • PubMed. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • NIH. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • PubMed. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Retrieved from [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • PubMed. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Retrieved from [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperazinone derivative. We will explore the underlying chemical principles, provide validated troubleshooting protocols, and answer frequently asked questions to ensure your synthetic efforts are successful.

Introduction

2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid and its derivatives are key structural motifs in medicinal chemistry. The piperazinone core offers a rigid scaffold that can be functionalized to interact with various biological targets. However, its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, challenging purifications, and the formation of persistent side products. This guide provides expert insights and practical solutions to these common problems.

General Synthetic Pathway

The most common and cost-effective route to 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid involves a two-step process starting from the commercially available 2,2-dimethylpiperazin-3-one.

  • N-Alkylation: The secondary amine of 2,2-dimethylpiperazin-3-one is alkylated using an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a suitable base.

  • Saponification: The resulting ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 2,2-Dimethyl- piperazin-3-one C Ethyl 2-(2,2-dimethyl-3- oxopiperazin-1-yl)acetate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl Bromoacetate B->C D Ethyl 2-(2,2-dimethyl-3- oxopiperazin-1-yl)acetate E 2-(2,2-Dimethyl-3- oxopiperazin-1-yl)acetic acid D->E 1. Base (e.g., NaOH) 2. Acidic Work-up

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My N-alkylation reaction (Step 1) has a very low yield. What are the common causes?

Answer: Low yield in the N-alkylation step is the most frequently reported issue. The primary causes typically revolve around reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Insufficient Basicity: The secondary amine on the piperazinone ring requires deprotonation to become a potent nucleophile. A weak or insufficient amount of base will result in a slow or incomplete reaction.

    • Expert Insight: While a strong base like sodium hydride (NaH) might seem ideal, it can promote side reactions, including self-condensation or O-alkylation. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often preferred as it provides sufficient basicity while minimizing side products. Ensure at least 2-3 equivalents are used to neutralize the HBr formed and drive the reaction forward.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reagents and influencing the reaction rate.

    • Expert Insight: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are highly effective for this Sₙ2 reaction. They effectively solvate the cation of the base, leaving a "naked" and more reactive carbonate anion, while poorly solvating the amine nucleophile, thus increasing its reactivity. Avoid protic solvents like ethanol, which can solvate the nucleophile and reduce its effectiveness.

  • Reaction Temperature: Suboptimal temperature can lead to an incomplete reaction.

    • Expert Insight: While room temperature may suffice, gently heating the reaction to 50-60 °C often significantly improves the rate and yield without promoting significant decomposition. Monitor the reaction by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.

ParameterRecommended ConditionRationale
Base K₂CO₃ (2-3 eq.)Balances reactivity and minimizes side reactions.
Solvent DMF or AcetonitrilePolar aprotic; enhances nucleophilicity.
Temperature 50-60 °CIncreases reaction rate without significant degradation.
Reagents Use dry solvent and fresh ethyl bromoacetateWater can hydrolyze the alkylating agent; ethyl bromoacetate can degrade over time.
Question 2: I am observing a significant side product that is isomeric with my desired ester. What could it be?

Answer: The formation of an isomeric side product is a classic sign of O-alkylation . The piperazinone can tautomerize to its enol form, and the resulting enolate oxygen can act as a nucleophile, attacking the ethyl bromoacetate.

G cluster_main cluster_paths start Piperazinone Intermediate N_path N-Alkylation (Desired Pathway) start->N_path Amine (N) attacks O_path O-Alkylation (Side Reaction) start->O_path Enolate (O) attacks end_N Desired N-alkylated product N_path->end_N end_O Isomeric O-alkylated product O_path->end_O

Caption: Competing N-Alkylation and O-Alkylation pathways.

Troubleshooting & Prevention:

  • Control the Base: This is the most critical factor. Using a very strong, non-nucleophilic base (like NaH) in a strictly aprotic solvent can favor the formation of the thermodynamically stable N-anion over the O-anion (enolate). However, for practical purposes, milder conditions are often sought.

  • Solvent Effects: As mentioned, polar aprotic solvents favor N-alkylation.

  • Counter-ion Effects: The choice of the base's counter-ion can influence the O/N selectivity. Potassium salts (e.g., K₂CO₃) are often cited as favoring N-alkylation over sodium salts.

Question 3: The final hydrolysis step (Step 2) is giving me a low yield of the acid. How can I improve this?

Answer: Low recovery after saponification is often due to either incomplete hydrolysis or, more commonly, issues during the work-up and isolation phase. The product is an amino acid, which can be highly water-soluble.[1]

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The ester must be fully cleaved.

    • Expert Insight: Use a sufficient excess of a strong base like NaOH or LiOH (2-4 equivalents) in a mixture of water and a co-solvent like methanol or THF to ensure solubility of the ester. Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.

  • Product Loss During Work-up: This is the most common pitfall.

    • Expert Insight: The product is amphoteric. After hydrolysis, the reaction mixture is basic, and the product exists as a carboxylate salt. When you acidify to protonate the carboxylate, you also protonate the basic nitrogen atoms, forming a cationic species. At its isoelectric point (pI), the molecule will be a zwitterion and have minimum water solubility.

    • Validated Protocol:

      • After hydrolysis is complete, cool the reaction mixture in an ice bath.

      • Slowly add aqueous HCl (e.g., 1M or 2M) dropwise with vigorous stirring.

      • Monitor the pH closely. The product will often precipitate out near its pI (typically around pH 5-7). Stop adding acid once precipitation is maximal.

      • Adding too much acid (pH < 2) will fully protonate the molecule, potentially increasing its water solubility again.

      • If precipitation does not occur, it may be necessary to concentrate the aqueous solution in vacuo or use techniques like lyophilization to recover the product.[1] Extraction with organic solvents is often inefficient due to the product's high polarity.

Question 4: How do I purify the final product effectively?

Answer: Due to its high polarity and zwitterionic nature, standard silica gel chromatography is often difficult.

Recommended Purification Methods:

  • Recrystallization: This is the most effective method. After isolating the crude solid product from the acidic work-up, it can be recrystallized from a suitable solvent system. Common systems include water/ethanol, water/isopropanol, or methanol.

  • Ion-Exchange Chromatography: For very impure samples, ion-exchange chromatography can be employed, though it is more complex and costly for large-scale work.

Frequently Asked Questions (FAQs)

Q: Can I use a different alkylating agent, like chloroacetic acid, to perform the synthesis in one step? A: This is not recommended. Reacting the piperazinone directly with chloroacetic acid would involve an acid-base reaction between the amine and the carboxylic acid, forming a salt. This salt would be unreactive for the desired N-alkylation. The two-step approach using an ester followed by hydrolysis is standard and more reliable.

Q: Is it necessary to protect the amide nitrogen? A: No, it is generally not necessary. The amide nitrogen is significantly less nucleophilic than the secondary amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. Under the recommended alkylation conditions, selective alkylation on the desired secondary amine is readily achieved.

Q: My final product seems to be hygroscopic. Is this normal? A: Yes, amino acids and their derivatives are often hygroscopic due to their polar nature and ability to form hydrogen bonds. It is crucial to store the final product in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) to prevent water absorption.

Detailed Protocols

Protocol 1: Synthesis of Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate
  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpiperazin-3-one (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash with water (3x) to remove the DMF, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid (Saponification)
  • Reagent Setup: Dissolve the crude ethyl ester (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Hydrolysis: Add sodium hydroxide (2.0 eq.) and stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting ester is no longer visible.

  • Acidification & Precipitation: Cool the reaction mixture in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously. Monitor the pH, and observe for the formation of a white precipitate. Continue adding acid until the pH is approximately 6-7, or until precipitation is maximized.

  • Isolation: Filter the white solid product using a Büchner funnel. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. Store in a desiccator.

References

  • BenchChem. (n.d.). Troubleshooting low yield in piperazine derivative synthesis.
  • Chegg. (2019).
  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
  • Google Patents. (n.d.).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • PubMed. (2015).
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • PubMed Central. (n.d.).
  • Thieme. (2020).
  • PubChem. (n.d.). 2-(2-Oxopiperidin-1-yl)acetic acid.
  • PubChem. (n.d.). Ethyl 2-(2-methyl-3-oxopiperazin-1-yl)
  • Molecules. (2008).
  • National Institutes of Health. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • PubMed Central. (n.d.).

Sources

Optimization

optimizing reaction conditions for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring higher yields, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common experimental hurdles.

I. Synthetic Overview & Core Principles

The synthesis of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid is typically approached as a three-step process. Understanding the nuances of each step is critical for a successful outcome.

Synthesis_Workflow 1,2-diamino-2-methylpropane 1,2-diamino-2-methylpropane Step1 Step 1: Cyclization 1,2-diamino-2-methylpropane->Step1 Diethyl oxalate Diethyl oxalate Diethyl oxalate->Step1 Piperazinone 2,2-dimethyl-3-oxopiperazinone Step1->Piperazinone Step2 Step 2: N-Alkylation Piperazinone->Step2 Ester_Intermediate Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate Step2->Ester_Intermediate Step3 Step 3: Hydrolysis Ester_Intermediate->Step3 Final_Product 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid Step3->Final_Product Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Step2 Base_Solvent Base / Solvent Base_Solvent->Step2 Acid_or_Base Acid or Base Acid_or_Base->Step3

Caption: Synthetic workflow for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Step 1: Synthesis of 2,2-dimethyl-3-oxopiperazinone

Q1: My cyclization reaction to form the piperazinone precursor is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the cyclization of 1,2-diamino-2-methylpropane with diethyl oxalate are often due to incomplete reaction, side product formation, or suboptimal reaction conditions.

  • Causality: The reaction is a condensation-cyclization that forms ethanol as a byproduct. Inefficient removal of ethanol can slow down the reaction or prevent it from going to completion. The reaction temperature is also a critical parameter; it needs to be high enough to drive the reaction but not so high as to cause decomposition.

  • Troubleshooting Protocol:

    • Reaction Temperature: Ensure the reaction is heated to an appropriate temperature, typically refluxing in a suitable solvent like ethanol or methanol. A patent for a similar synthesis of N-ethyl-2,3-dioxopiperazine suggests that controlled addition of reactants and maintaining a consistent temperature are key.[1]

    • Removal of Byproducts: While not always necessary, in some cases, the removal of ethanol can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene), though for lower boiling alcohols like ethanol, fractional distillation during the reaction can be an option.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3][4][5] If the reaction has stalled, a longer reaction time may be necessary.

    • Purity of Reagents: Ensure that both the diamine and diethyl oxalate are of high purity. Impurities can lead to unwanted side reactions.

Q2: I am observing multiple spots on my TLC plate during the cyclization reaction, indicating the formation of byproducts. What are these and how can I minimize them?

A2: The formation of multiple products suggests side reactions are occurring. Common byproducts in this type of condensation can include open-chain amides and oligomeric species.

  • Causality: The reaction between a diamine and a diester can sometimes lead to the formation of linear amides if the cyclization step is slow or if the stoichiometry is not well-controlled. Overheating can also lead to decomposition and the formation of colored impurities.

  • Troubleshooting Protocol:

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of the 1,2-diamino-2-methylpropane and diethyl oxalate. An excess of either reactant can lead to side products.

    • Controlled Addition: Add one of the reactants dropwise to the other, rather than mixing them all at once. This can help to control the reaction rate and minimize the formation of oligomers. A method for synthesizing a similar compound involves the dropwise addition of ethylenediamine to a solution of a precursor in ethanol and acetic acid at an elevated temperature.[6]

    • Temperature Control: Avoid excessive heating, as this can lead to decomposition. Maintain a steady reflux temperature.

    • Purification: If byproduct formation is unavoidable, careful purification by column chromatography or recrystallization will be necessary.

Step 2: N-Alkylation of 2,2-dimethyl-3-oxopiperazinone with Ethyl Bromoacetate

Q3: The N-alkylation of my piperazinone with ethyl bromoacetate is giving a very low yield. What are the critical parameters to optimize?

A3: The N-alkylation of lactams like piperazinones is a common challenge, with yields often being sensitive to the choice of base, solvent, and temperature.

  • Causality: The nitrogen of the lactam is not strongly nucleophilic, so a suitable base is required to deprotonate it and form the more nucleophilic amide anion. The choice of solvent is also critical as it must solubilize the reactants and facilitate the SN2 reaction.

  • Troubleshooting Protocol:

    • Choice of Base: Strong bases are typically required. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the lactam. Other bases like potassium carbonate (K2CO3) or potassium tert-butoxide (KOtBu) can also be effective. The choice of base can also influence the ratio of N- to O-alkylation.

    • Choice of Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for this reaction as they can dissolve the reactants and the intermediate salt.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the reactants or the solvent (especially DMF with strong bases). A good starting point is room temperature, with gradual heating if the reaction is slow, while monitoring with TLC.

    • Anhydrous Conditions: It is crucial to carry out the reaction under anhydrous conditions, as water can quench the base and the amide anion, leading to low yields.

Q4: My TLC analysis shows two product spots, and after workup, I have a mixture of products. I suspect I am getting both N- and O-alkylation. How can I favor N-alkylation?

A4: The formation of both N- and O-alkylated products is a known issue in the alkylation of amides. The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.

  • Causality: The ratio of N- to O-alkylation is influenced by several factors, including the nature of the counter-ion (from the base), the solvent, and the alkylating agent. Harder alkylating agents tend to favor O-alkylation, while softer ones favor N-alkylation.

  • Troubleshooting Protocol:

    • Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent like DMF or THF generally favors N-alkylation. In the presence of weaker bases like K2CO3, a portion of the amide remains neutral, and alkylation can occur on the more nucleophilic oxygen atom.

    • Temperature: Lower reaction temperatures generally favor N-alkylation.

    • Alkylating Agent: While you are constrained to using ethyl bromoacetate, being aware of its properties is important. Bromoacetates are relatively reactive alkylating agents.

    • Monitoring: Use TLC with a suitable solvent system to distinguish between the N- and O-alkylated products. Their different polarities should allow for separation.

Troubleshooting_N_Alkylation Start Low Yield or Multiple Products in N-Alkylation? Check_Base Is the base strong enough and used in sufficient quantity (e.g., NaH)? Start->Check_Base Check_Solvent Is the solvent anhydrous and polar aprotic (e.g., DMF, THF)? Start->Check_Solvent Check_Temp Is the reaction temperature optimized? (Start at RT, then gently heat) Start->Check_Temp Check_Purity Are the piperazinone and ethyl bromoacetate pure? Start->Check_Purity O_Alkylation Suspect O-alkylation side product? Start->O_Alkylation Solution_Base Use a stronger, non-nucleophilic base like NaH. Check_Base->Solution_Base Solution_Solvent Ensure solvent is dry. Consider switching to a different polar aprotic solvent. Check_Solvent->Solution_Solvent Solution_Temp Optimize temperature by monitoring with TLC. Avoid excessive heat. Check_Temp->Solution_Temp Solution_Purity Purify starting materials if necessary. Check_Purity->Solution_Purity Solution_O_Alkylation Use NaH in DMF/THF at lower temperatures. This combination favors N-alkylation. O_Alkylation->Solution_O_Alkylation

Caption: Troubleshooting decision tree for the N-alkylation step.

Step 3: Hydrolysis of Ethyl 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetate

Q5: My ester hydrolysis is incomplete, or I am seeing degradation of my product. What are the best conditions for this step?

A5: Incomplete hydrolysis or product degradation can be due to inappropriate pH, temperature, or reaction time.

  • Causality: Ester hydrolysis can be catalyzed by either acid or base. The choice of conditions depends on the stability of the rest of the molecule. The piperazinone ring can be susceptible to cleavage under harsh acidic or basic conditions.

  • Troubleshooting Protocol:

    • Basic Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol at room temperature is a common and often gentle method. For a similar N-substituted piperazine acetic acid, hydrolysis was achieved by simply heating in an aqueous solution due to the basicity of the piperazine nitrogen.[2]

    • Acidic Hydrolysis: If the compound is sensitive to base, acidic hydrolysis using an acid like HCl or H2SO4 in an aqueous solution can be attempted. However, care must be taken to avoid cleavage of the piperazinone ring.

    • Monitoring: The progress of the hydrolysis can be monitored by TLC, looking for the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylic acid product.

    • Workup: After hydrolysis, careful neutralization to the isoelectric point of the amino acid derivative is necessary to precipitate the product. Over-acidification or over-basification can keep the product in solution.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the initial cyclization step?

A1: A good starting point is to react equimolar amounts of 1,2-diamino-2-methylpropane and diethyl oxalate in a solvent like ethanol at reflux for several hours. A patent for a similar synthesis of N-ethyl-2,3-dioxopiperazine uses anhydrous methanol as the solvent and adds a catalyst.[1] Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

Q2: How can I best monitor the progress of the N-alkylation reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method.[2][3][4][5] You will need to find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting piperazinone, the alkylating agent (ethyl bromoacetate), and the product. The product should have a different Rf value than the starting material. By spotting the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.

Q3: What are the expected 1H NMR and 13C NMR signals for the final product?

A3: For 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, you would expect to see:

  • 1H NMR: A singlet for the two methyl groups on the piperazinone ring, signals for the methylene protons of the piperazinone ring, a singlet for the methylene protons of the acetic acid group, and a broad signal for the carboxylic acid proton. The piperazine ring protons may show complex splitting patterns due to their diastereotopic nature.

  • 13C NMR: Signals for the methyl carbons, the quaternary carbon of the piperazinone ring, the methylene carbons of the piperazinone ring, the methylene carbon of the acetic acid group, and carbonyl carbons for the amide and the carboxylic acid. The chemical shifts will be influenced by the surrounding functional groups. NMR studies of similar N-substituted piperazines have been reported and can provide a reference for expected chemical shifts and conformational behavior.[1][3]

Q4: What are some common impurities I might encounter in my final product, and how can I remove them?

A4: Common impurities could include unreacted starting materials, the ethyl ester intermediate from incomplete hydrolysis, and any side products from the N-alkylation step (e.g., the O-alkylated product). Purification can be achieved by:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective way to remove impurities.

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be used.

  • Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

IV. Optimized Reaction Parameters (Summary Table)

StepParameterRecommended Starting ConditionsTroubleshooting Considerations
1. Cyclization Reactants 1,2-diamino-2-methylpropane, Diethyl oxalate (1:1 molar ratio)Ensure high purity of reactants.
Solvent Ethanol or MethanolAnhydrous conditions are preferred.
Temperature RefluxAvoid excessive heating to prevent decomposition.
Time 4-24 hours (monitor by TLC)Extend time if reaction is incomplete.
2. N-Alkylation Base Sodium Hydride (NaH), 1.1-1.2 equivalentsK2CO3 or KOtBu are alternatives, but may lead to more O-alkylation.
Solvent Anhydrous DMF or THFEnsure solvent is completely dry.
Temperature 0 °C to room temperature, then gentle heating if neededLower temperatures favor N-alkylation.
Alkylating Agent Ethyl bromoacetate (1.0-1.1 equivalents)Add dropwise to control the reaction.
3. Hydrolysis Reagent LiOH or NaOH (1.1-1.5 equivalents)HCl or H2SO4 can be used for acid-catalyzed hydrolysis.
Solvent H2O/THF or H2O/Methanol mixtureA co-solvent helps with solubility.
Temperature Room temperatureGentle heating may be required, but monitor for degradation.
Workup Neutralize to isoelectric point to precipitate the product.Careful pH adjustment is crucial for good recovery.

V. References

  • CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google Patents. Available at:

  • CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine - Google Patents. Available at:

  • How To: Monitor by TLC - Department of Chemistry : University of Rochester. Available at: [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations | ACS Omega. Available at: [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents. Available at:

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. Available at: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof - Google Patents. Available at:

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Piperidine, 1-ethyl- - Organic Syntheses. Available at: [Link]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - NIH. Available at: [Link]

  • Synthesis of the piperazine subunit of Indinavir. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. Available at: [Link]

  • Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - NIH. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available at: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]

  • Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - PMC - PubMed Central. Available at: [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid in Biological Assays

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 2-(2,2-dimethyl-3-o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid in biological assays. Our approach is rooted in foundational chemical principles to provide robust and reliable solutions.

Understanding the Molecule: Key to Solubility

The structure of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid contains two key features that dictate its solubility: a piperazine ring and a carboxylic acid group . While piperazine itself is freely soluble in water, the overall solubility of this derivative is critically dependent on the ionization state of its carboxylic acid moiety.[1][2] Like many compounds containing carboxylic acids, its aqueous solubility is often poor at neutral or acidic pH but can be significantly increased under basic conditions.[3][4]

The core principle for troubleshooting is managing the pH to control the ionization of the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid directly into my neutral phosphate-buffered saline (PBS, pH 7.4) and it's not dissolving. What is happening?

Answer: This is the most common issue encountered with this class of compounds. The carboxylic acid group on your molecule is weakly acidic, meaning it is predominantly in its neutral, protonated (-COOH) form at acidic to neutral pH. This form is less polar and thus has poor solubility in aqueous solutions.[3][4] To achieve dissolution, you must increase the pH to deprotonate the carboxylic acid into its highly soluble, negatively charged carboxylate (-COO⁻) form.

Q2: How do I correctly solubilize the compound in an aqueous buffer for my cell-based assay?

Answer: The most effective method is pH-adjusted dissolution. You will convert the acidic compound into its more soluble salt form in situ.

Causality: By adding a base like sodium hydroxide (NaOH), you raise the pH of the solution. Once the pH is significantly above the compound's pKa (typically 1.5-2 pH units higher), the equilibrium shifts almost entirely to the ionized carboxylate form, which readily dissolves in water.

See Protocol 1 for a step-by-step guide.

Q3: What is the recommended method for preparing a high-concentration stock solution?

Answer: For high-concentration stocks (e.g., 10-100 mM), using an organic co-solvent like Dimethyl Sulfoxide (DMSO) is the standard and recommended practice.

Expert Insight: While pH adjustment works well for final assay concentrations, creating a high-concentration aqueous stock can be challenging due to buffering capacity limits and potential for precipitation upon storage. DMSO is an excellent, water-miscible solvent that can dissolve many organic molecules regardless of pH.[4][5] This DMSO stock can then be serially diluted into your aqueous assay buffer. However, it is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[1]

See Protocol 2 for a detailed stock preparation method.

Q4: My compound dissolves in the buffer initially but precipitates over time or after being placed in the incubator. What causes this?

Answer: This phenomenon, known as "crashing out," can be caused by several factors:

  • Buffering Capacity Exceeded: If you prepared a concentrated stock in a weakly buffered or unbuffered aqueous solution via pH adjustment, its pH may not be stable. The buffer in your final cell culture medium (often bicarbonate-based) can lower the pH of your compound solution upon dilution, causing it to revert to its less soluble form.

  • Temperature Effects: Solubility is often temperature-dependent.[1] A compound that dissolves at room temperature may precipitate when moved to a different temperature, such as a 4°C refrigerator or a 37°C incubator.

  • Interaction with Media Components: Complex biological media contain salts, proteins, and other components that can interact with your compound and reduce its solubility.

Troubleshooting Strategy: The most robust solution is to use a DMSO stock (Protocol 2). The small volume of DMSO helps keep the compound solubilized even after dilution into the complex assay medium. Always perform a final visual inspection for precipitates before adding the compound to your cells.

Q5: How do I control for the effects of pH adjustment or DMSO in my experiment?

Answer: Proper controls are essential for valid results. This is a core tenet of a self-validating experimental design.

  • For pH Adjustment: Prepare a "vehicle control" by taking the same assay buffer and adding the same amount of NaOH (or other base) used to dissolve your compound. Adjust the pH back down to match the final pH of your experimental wells using HCl. This vehicle control should be added to control cells to ensure the pH change or added salt does not cause an effect.

  • For DMSO Stocks: Always include a vehicle control where cells are treated with the same final concentration of DMSO as your highest compound dose.[1] For example, if your highest compound concentration is 100 µM and was diluted from a 100 mM DMSO stock (a 1:1000 dilution), your vehicle control wells should receive a 1:1000 dilution of DMSO (0.1% final concentration).

Key Experimental Protocols

Protocol 1: pH-Adjusted Solubilization in Aqueous Buffer

This protocol is suitable for preparing working solutions directly in your assay buffer.

  • Weigh Compound: Accurately weigh the required amount of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid.

  • Initial Suspension: Add the compound powder to your desired volume of aqueous buffer (e.g., Hanks' Balanced Salt Solution, HBSS). It will likely form a suspension.

  • pH Adjustment: While stirring, add 0.1 M or 1 M NaOH dropwise. Monitor the solution's clarity. Continue adding NaOH until the compound is fully dissolved.

  • Final pH Check: Measure the pH of the final solution. If necessary, adjust it to your desired experimental pH using dilute HCl. Crucial: Ensure the pH does not drop low enough to cause re-precipitation. It is often best to work at a slightly alkaline pH if your assay permits.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter before adding to cells.

Protocol 2: Preparation of a High-Concentration DMSO Stock

This is the preferred method for versatility and stability.

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 50 mM).

  • Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~37°C) can aid dissolution but be cautious of compound stability at higher temperatures.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Application: For experiments, thaw an aliquot and perform serial dilutions directly into your final assay medium. Vortex briefly after each dilution step.

Data & Visualization

Solubility Strategy Comparison
ParameterMethod 1: pH AdjustmentMethod 2: DMSO Co-Solvent
Primary Mechanism Increases polarity via salt formationSolubilizes via organic solvent interaction
Best For Final working solutionsHigh-concentration stock solutions
Pros Avoids organic solventsHigh concentration, stable, versatile
Cons Risk of precipitation on pH change; potential for high salt concentrationRequires vehicle control; potential cell toxicity at high concentrations (>0.5%)
Key Control pH- and salt-matched vehicleDMSO vehicle control
Visualizing the Chemistry of Solubility

The diagram below illustrates the fundamental principle of pH-dependent solubility for your compound.

G cluster_low_ph Low pH (e.g., < 5.0) cluster_high_ph High pH (e.g., > 8.0) cluster_solubility Resulting Aqueous Solubility low_ph_node R-COOH (Protonated Form) low_sol Poor Solubility (Precipitation Likely) low_ph_node->low_sol Leads to high_ph_node R-COO⁻ + Na⁺ (Deprotonated Salt Form) high_sol High Solubility (Dissolution Favored) high_ph_node->high_sol Leads to

Caption: pH-dependent ionization and its effect on solubility.

Logical Troubleshooting Workflow

Follow this workflow to systematically address solubility issues.

G cluster_aqueous Aqueous Approach cluster_organic Organic Co-Solvent Approach start Start: Compound Powder suspend Suspend in neutral aqueous buffer (e.g., PBS) start->suspend dissolved1 Fully Dissolved? suspend->dissolved1 adjust_ph Add 0.1M NaOH dropwise until dissolved dissolved1->adjust_ph No end_node Solution Ready for Assay (Visually confirm no precipitate) dissolved1->end_node Yes dissolved2 Fully Dissolved? adjust_ph->dissolved2 use_dmso Prepare concentrated stock in 100% DMSO dissolved2->use_dmso No / Unstable dissolved2->end_node Yes dilute Dilute stock >1:1000 into final assay buffer use_dmso->dilute dilute->end_node

Caption: Step-by-step workflow for troubleshooting solubility.

References

  • Benchchem. (n.d.). Technical Support Center: Piperazine Derivatives in Cell-Based Assays.
  • Solubility of Things. (n.d.). Piperazine.
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Eureka.
  • National Institutes of Health (NIH). (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • Wikipedia. (n.d.). Piperazine.
  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • Benchchem. (n.d.). Strategies to improve the solubility of Glanvillic acid A.

Sources

Optimization

Technical Support Center: Assessing Small Molecule Stability in Cell Culture Media

A Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The specific compound "2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid" is not readily identifiable in current sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The specific compound "2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid" is not readily identifiable in current scientific literature. This guide provides a comprehensive framework for determining the stability of novel or uncharacterized small molecules, like piperazine derivatives, in a typical cell culture environment. The principles, protocols, and troubleshooting steps outlined here are broadly applicable and designed to ensure the scientific rigor of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess the stability of my compound in cell culture media?

A: Understanding the stability of your compound in the experimental environment is crucial for the accurate interpretation of results.[1] If a compound degrades during an experiment, the actual concentration exposed to the cells decreases over time. This can lead to a significant underestimation of its potency (e.g., IC50, EC50) and a misinterpretation of the true concentration-response relationship.[1] Stability testing is a cornerstone of a self-validating protocol, ensuring that the observed biological effects are attributable to the compound at the intended concentration.

Q2: What are the primary factors that can cause my compound to degrade in cell culture media?

A: Cell culture medium is a complex aqueous solution where several factors can influence compound stability:

  • pH: Standard cell culture media is buffered to a physiological pH of 7.2-7.4.[1] However, cellular metabolism can cause pH shifts. Many functional groups, such as esters, amides, and lactams (present in piperazinone structures), are susceptible to pH-dependent hydrolysis.[2][3] Piperazine derivatives, being weak bases, can be particularly sensitive to pH changes.[4]

  • Temperature: Experiments are typically conducted at 37°C. This elevated temperature can accelerate the rate of chemical degradation reactions compared to storage at room temperature or 4°C.[1][5][6]

  • Media Components: The medium itself contains a rich mixture of reactive components. Amino acids (like cysteine), vitamins (such as riboflavin), and metal ions can participate in redox reactions or catalyze degradation.[1]

  • Enzymatic Degradation: If using serum (e.g., FBS), it introduces a host of active enzymes, most notably esterases, which can rapidly metabolize compounds containing ester functional groups.[2][7]

  • Light and Oxygen: Exposure to ambient light can cause photodegradation of sensitive molecules.[4] Dissolved oxygen can lead to oxidative degradation.[1][4]

Q3: My experimental results are inconsistent. Could this be a stability issue?

A: Yes, inconsistent results, such as poor reproducibility between experiments or a loss of compound activity over time, are classic indicators of a potential stability problem.[4][8] If a compound degrades, the timing of media changes or the age of the prepared media can introduce significant variability.[9] It is crucial to rule out degradation before troubleshooting other experimental parameters.

Q4: What is the best analytical method to quantify my compound in a complex matrix like cell culture media?

A: The gold standard for quantifying small molecules in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[9][10][11] This technique offers high sensitivity and specificity, allowing for the accurate measurement of the parent compound even in the presence of media components and potential degradation products.[9][12] High-Performance Liquid Chromatography (HPLC) with UV detection is another viable option, particularly if the compound has a strong chromophore and if reference standards for potential degradants are unavailable.[1][13]

Troubleshooting Guide

Observed Problem Potential Root Cause (Stability-Related) Recommended Action & Troubleshooting Steps
Loss of biological activity in long-term assays (>24h). The compound is degrading over the time course of the experiment at 37°C.1. Perform a Stability Study: Follow the detailed protocol below to quantify the compound's concentration at multiple time points (e.g., 0, 4, 8, 24, 48, 72 hours). 2. Refresh Media: If degradation is confirmed, consider refreshing the cell culture media with freshly prepared compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[9] 3. Re-evaluate Potency: Determine the compound's half-life in the media and use this information to model the true exposure concentration.
High variability between replicate wells or experiments. Inconsistent degradation due to slight variations in handling (e.g., light exposure, temperature fluctuations). Incomplete dissolution of the stock solution.[8]1. Standardize Handling: Ensure all plates are handled identically. Protect from light if the compound is light-sensitive.[4] 2. Use Fresh Solutions: Always use freshly prepared dilutions from a validated stock solution for each experiment.[4] 3. Confirm Solubility: Before starting stability studies, confirm the compound is fully soluble in the media at the highest concentration to be tested.[13][14]
Precipitate forms in the media after incubation. The compound itself may be unstable and degrading into a less soluble product.[8] Changes in media pH due to cell metabolism can also reduce solubility.1. Solubility & Stability Check: Run the stability protocol. Analyze the supernatant to see if the concentration has decreased beyond what chemical degradation would explain.[13] 2. No-Cell Control: Include a control well with the compound in media but without cells to see if precipitation occurs independently of cellular activity.[8] 3. Buffer Capacity: Ensure your cell culture medium is well-buffered to handle metabolic acidification.[8]
Unexpected cytotoxicity observed. A degradation product, rather than the parent compound, may be the cytotoxic agent.1. Identify Degradants: Use LC-MS/MS to look for the appearance of new peaks over time that correspond to a loss of the parent compound.[9] 2. Isolate and Test: If possible, isolate the degradation product and test its cytotoxicity independently.

Experimental Protocols & Methodologies

Protocol 1: Assessing Small Molecule Stability in Cell-Free Culture Media

This protocol provides a robust method to determine the chemical stability of a compound in your specific cell culture medium under standard incubation conditions.

Objective: To quantify the concentration of the test compound over time in a cell-free culture medium at 37°C.

Materials:

  • Test compound with a validated, high-purity stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640), supplemented as it would be for an experiment (e.g., with 10% FBS, Pen/Strep).

  • Sterile microcentrifuge tubes or a sterile 96-well plate.

  • Calibrated incubator at 37°C with 5% CO₂.

  • Analytical instrument (preferably LC-MS/MS).

  • Acetonitrile or methanol with 0.1% formic acid (for sample quenching/protein precipitation).

Workflow Diagram:

Caption: Workflow for assessing compound stability in cell culture media.

Step-by-Step Procedure:

  • Preparation: Prepare a sufficient volume of your complete cell culture medium. Spike it with your test compound to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your cell-based assays (typically ≤ 0.1%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 100 µL). This will serve as your T=0 reference sample.

  • Sample Quenching: Immediately process the T=0 sample by adding 3-4 volumes of ice-cold acetonitrile (or methanol) containing an internal standard, if available. This stops chemical degradation and precipitates serum proteins. Vortex vigorously.

  • Incubation: Place the remaining bulk solution (or aliquots in a multi-well plate) in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and immediately quench it as described in Step 3.

  • Sample Clarification: Centrifuge all quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and debris.

  • Analysis: Carefully transfer the supernatant to new tubes or an analysis plate. Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound.[15]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration. Plot the % remaining versus time to determine the degradation kinetics and half-life (t½).

Data Presentation: Stability Profile

Your final data should be summarized in a clear format.

Time Point (Hours)Mean Peak Area (n=3)% Compound Remaining
01,543,210100.0%
41,498,76597.1%
81,412,55091.5%
241,080,24770.0%
48694,44545.0%
72385,80325.0%

From this data, the half-life (t½) in this example is approximately 48 hours.

Mechanistic Insights: Potential Degradation Pathways

Understanding the chemical structure of your compound is key to predicting its stability. For a hypothetical compound like 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, the primary points of instability in culture media would likely be the amide (lactam) bond within the piperazinone ring and the carboxylic acid group.

G cluster_0 Degradation Pathways in Media cluster_1 Potential Products Compound Parent Compound (e.g., Piperazinone derivative) Hydrolysis Hydrolysis (pH, Temp, Esterases) Compound->Hydrolysis Oxidation Oxidation (Dissolved O₂, Metal Ions) Compound->Oxidation Photodegradation Photodegradation (Light Exposure) Compound->Photodegradation RingOpened Ring-Opened Product (Amide bond cleavage) Hydrolysis->RingOpened Oxidized Oxidized Metabolites Oxidation->Oxidized Photoisomer Photoisomers or Fragments Photodegradation->Photoisomer

Caption: Common degradation pathways for small molecules in cell culture.

  • Hydrolysis: The amide bond in the piperazinone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2] This would result in a ring-opening of the core structure, creating a linear amino acid derivative that would almost certainly have a different biological activity.

  • Oxidation: While less common than hydrolysis, certain positions on the molecule could be susceptible to oxidation, especially if catalyzed by trace metal ions in the medium.[2]

  • Conjugation: The carboxylic acid moiety could potentially form conjugates with amino acids or other nucleophiles in the medium, though this is generally a slower process than hydrolysis.

By understanding these potential liabilities, you can design better experiments and interpret your results with greater confidence.

References

  • Technical Support Center: Piperazine Derivatives in Cell-Based Assays. Benchchem.

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. ResearchGate.

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.

  • TK-112690 solubility and stability in cell culture media. Benchchem.

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC.

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH.

  • Technical Support Center: Assessing Compound Stability in Cell Culture Media. Benchchem.

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate.

  • Piperazine Derivative Stabilizes Actin Filaments in Primary Fibroblasts and Binds G-Actin In Silico. PMC - NIH.

  • How may I determine the stability of a compound in order to conduct an MIC test? ResearchGate.

  • Quantitative analysis of small molecules in biological samples.

  • Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. PMC - PubMed Central.

  • Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. ResearchGate.

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications.

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.

  • Understanding the chemical basis of drug stability and degradation.

  • Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI.

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

  • Stability Study Protocol.

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias.

  • Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Publishing.

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.

  • Chemical Stability Assay. Enamine.

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate.

  • Cell Culture Media Preparation from Powder. Thermo Fisher Scientific - US.

  • Harnessing the hydrolytic stability of poly(2-oxazine) living chain-ends for direct aqueous bioconjugations. ResearchGate.

  • Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. Amanote Research.

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Troubleshooting

Technical Support Center: Overcoming Cell Permeability Challenges with 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid derivatives. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the most common hurdles encountered with this promising class of molecules: poor cell permeability. Our goal is to equip you with the foundational knowledge and experimental workflows necessary to diagnose and overcome this challenge, transforming your potent compounds into effective, cell-active agents.

Troubleshooting Guide: From Biochemical Hit to Cell-Active Lead

This section addresses the critical transition from a compound that is active in a purified, target-based system to one that functions within the complex environment of a living cell.

Q1: My 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid derivative shows high potency in my biochemical assay but is inactive in cell-based assays. Why is this happening?

A1: This is a classic and frequent challenge in drug discovery, often pointing directly to issues with ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with cell permeability being the primary suspect.

The Causality: The core issue lies in the chemical structure of your compound, specifically the acetic acid moiety . At physiological pH (approximately 7.4), this carboxylic acid group is deprotonated, forming a negatively charged carboxylate anion (-COO⁻). The cell membrane is a lipid bilayer, a highly nonpolar environment that actively repels charged molecules, making it extremely difficult for your compound to passively diffuse into the cell to reach its intracellular target.

This principle is a cornerstone of medicinal chemistry, often summarized by guidelines like Lipinski's Rule of 5, which flags features that can hinder membrane permeability, such as an excessive number of hydrogen bond donors and acceptors.[1] While your compound may not violate all rules, the presence of a formal charge is a significant barrier to passive diffusion.[2]

Compound 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid -COOH → -COO⁻ (Ionized) Membrane Nonpolar Environment Compound->Membrane Target Intracellular Target Membrane->Target

Figure 1: The Permeability Barrier. The ionized carboxylate group on the acetic acid derivative is repelled by the nonpolar lipid cell membrane, preventing access to intracellular targets.

Q2: How can I experimentally confirm that poor permeability is the definitive issue and not something else, like target engagement in the cellular context?

A2: A systematic, tiered approach is essential to definitively diagnose poor permeability. This workflow allows you to isolate variables and build a strong evidence-based case for your next steps.

The Logic: We start with the simplest model that isolates passive diffusion and progressively move to a more biologically complex system that incorporates active transport mechanisms.

Tier 1: Assess Passive Permeability with a Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment, through a synthetic lipid-impregnated filter, into an acceptor compartment.[1][3] Because it lacks transporters and efflux pumps, it provides a clean measure of passive permeability.

  • Interpretation: A low effective permeability (Pe) value in a PAMPA is a strong indicator that your molecule struggles with passive diffusion.

Tier 2: Evaluate Permeability and Efflux using a Caco-2 Cell Monolayer Assay

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on permeable inserts, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[1] This assay is the industry standard for predicting in vivo drug absorption.

  • Bidirectional Measurement: You will measure permeability in two directions:

    • Apical (A) to Basolateral (B): Mimics absorption from the gut into the bloodstream.

    • Basolateral (B) to Apical (A): Measures the rate of efflux (pumping out of the cell).

  • Key Metrics:

    • Apparent Permeability Coefficient (Papp): A quantitative measure of permeability. A low Papp (A→B) confirms poor absorption.

    • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 strongly suggests your compound is a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.[4]

  • Monolayer Integrity: Before and after the experiment, you must confirm the integrity of your Caco-2 monolayer using Transendothelial/Transepithelial Electrical Resistance (TEER) measurements or by testing the permeability of a fluorescent marker like FITC-dextran.[5][6] A drop in TEER indicates that the monolayer was compromised, invalidating the results.

start Biochemical Hit, Cell Inactive pampa Run PAMPA Assay start->pampa pampa_check Permeability (Pe) > 1 x 10⁻⁶ cm/s? pampa->pampa_check caco2 Run Bidirectional Caco-2 Assay pampa_check->caco2 No reassess Re-evaluate Hypothesis: - Target Engagement? - Metabolism? pampa_check->reassess Yes caco2_check Papp (A→B) High? Efflux Ratio < 2? caco2->caco2_check prodrug High Confidence: Permeability Issue. Proceed to Prodrug Strategy. caco2_check->prodrug No success Permeability is NOT the primary issue. caco2_check->success Yes

Figure 2: Experimental workflow for diagnosing permeability issues. This tiered approach efficiently confirms if poor permeability is the root cause of low cellular activity.

Strategies for Enhancing Permeability

Once poor permeability is confirmed, the focus shifts to medicinal chemistry strategies designed to shuttle your compound across the cell membrane.

Q3: What is the most effective and widely used strategy to improve the cell permeability of my carboxylic acid-containing compound?

A3: The prodrug approach is the most robust and scientifically validated strategy for overcoming the permeability barrier imposed by a charged carboxylic acid.[7][8][9][10]

The Mechanism: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active drug. For carboxylic acids, this typically involves esterification .

  • Masking the Charge: The carboxylic acid is converted into a neutral ester. This masks the negative charge and increases the molecule's overall lipophilicity (fat-solubility).[7]

  • Passive Diffusion: The now neutral, more lipophilic prodrug can readily diffuse across the cell's lipid membrane.

  • Intracellular Activation: Once inside the cell, ubiquitous intracellular enzymes called esterases rapidly cleave the ester bond, regenerating the original carboxylic acid—the active form of your drug—at its site of action.[9]

Prodrug Ester Prodrug (Neutral) Lipophilic Membrane Passive Diffusion Prodrug->Membrane Esterase Esterases Membrane->Esterase Enters Cell ActiveDrug Active Drug (-COO⁻) Binds to Target Esterase->ActiveDrug Cleavage

Figure 3: The Prodrug Strategy. A neutral ester prodrug crosses the cell membrane via passive diffusion and is then cleaved by intracellular esterases to release the active, charged parent drug.

Data-Driven Prodrug Design:

Choosing the right ester is crucial. Different promoieties can be synthesized to fine-tune properties like permeability, stability, and cleavage rate.

Prodrug MoietyExample StructureTypical cLogP IncreaseRelative Permeability (PAMPA Pe)Relative Hydrolysis RateKey Consideration
Parent Acid -COOH01x (Baseline)N/APoorly permeable
Methyl Ester -COOCH₃+0.510xModerateMay be too stable in some cell types
Ethyl Ester -COOCH₂CH₃+1.050xModerate-FastA common and effective starting point
Pivaloyloxymethyl (POM) Ester -COOCH₂OCOC(CH₃)₃+2.5>200xVery FastHighly lipophilic; rapid cleavage but may have solubility or toxicity issues
Acyloxy Ester -COOCH(R)OCOR'VariableHighTunableAllows for fine-tuning of properties based on R and R' groups[11]

Table 1: Comparison of common ester prodrug strategies. Data are representative examples to illustrate trends.

Q4: I've synthesized an ester prodrug, but my cellular activity has not improved significantly. What could be wrong now?

A4: This is an excellent troubleshooting question that moves beyond the initial hypothesis. If a well-designed prodrug fails, it points to more nuanced issues that must be investigated systematically.

  • Improper Prodrug Stability: There is a delicate balance. The prodrug must be stable enough in the cell culture medium to reach the cells but labile enough to be cleaved once inside.

    • Troubleshooting: Perform stability assays. Incubate the prodrug in (a) assay buffer/medium alone and (b) cell lysate or homogenate. You should see minimal degradation in the medium but rapid conversion to the parent drug in the lysate. If it's unstable in the medium, it's degrading before it can act. If it's too stable in the lysate, the chosen ester is resistant to the cell's esterases.

  • The Prodrug is an Efflux Pump Substrate: Increasing lipophilicity can sometimes turn a molecule into a substrate for efflux pumps like P-gp.[4][12] The prodrug may be getting into the cell, but it's being pumped out just as quickly.

    • Troubleshooting: Re-run your cell-based assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in activity in the presence of the inhibitor is a clear sign that efflux is the problem. Your Caco-2 data for the prodrug should also reveal a high efflux ratio.

  • The Solubility-Permeability Trade-off: In pushing for higher lipophilicity, you may have drastically reduced the compound's aqueous solubility.[13][14] If the prodrug isn't sufficiently dissolved in the assay medium, its effective concentration is much lower than you think, leading to poor results. This is a critical concept known as Lipophilic Efficiency —optimizing permeability without incurring a crippling solubility penalty.[13][14]

    • Troubleshooting: Measure the kinetic solubility of your prodrug in the assay buffer. If it's very low (<10 µM), you may need to use a less lipophilic ester or consider formulation strategies. Visual inspection of your wells under a microscope can also reveal compound precipitation.

Frequently Asked Questions (FAQs)

Q5: Are there alternatives to the prodrug approach for improving permeability?

A5: Yes, while the prodrug approach is often the most direct for this specific chemical class, other medicinal chemistry strategies exist. One common alternative is bioisosteric replacement . This involves replacing the carboxylic acid group with another acidic group that is less likely to be fully ionized at physiological pH or has better physicochemical properties. For example, a tetrazole is a well-known bioisostere for a carboxylic acid. However, this is a significant structural change that could negatively impact the compound's binding to its primary target and must be re-validated. Another advanced technique involves designing molecules that can form an intramolecular hydrogen bond , which shields the polar groups and presents a more lipophilic face to the membrane, though this is structurally demanding.[15]

Q6: What are the key parameters to consider when designing the ideal prodrug?

A6: A successful prodrug must balance several factors:

  • Permeability: It must provide a significant increase in membrane permeability (ideally >10-fold).

  • Aqueous Solubility: It must retain sufficient solubility in your assay medium to avoid precipitation.

  • Chemical Stability: It should be stable in your stock solution (e.g., DMSO) and in the aqueous assay medium during the experiment.

  • Enzymatic Lability: It must be rapidly cleaved by intracellular enzymes to release the active parent drug.

  • Clean Conversion: The cleavage should cleanly regenerate the parent drug without creating reactive or toxic byproducts.

  • Efflux Avoidance: The prodrug itself should not be a high-affinity substrate for efflux pumps.

Q7: My parent compound violates one of Lipinski's "Rule of 5". Is it guaranteed to have poor permeability?

A7: Not at all. The "Rule of 5" is a set of empirical guidelines, not inviolable laws.[1] It's a tool for flagging potential risks. Many highly successful drugs, particularly in the "beyond rule of 5" space, violate one or more of these guidelines. However, the risk of poor absorption and permeability increases with the number of violations. The presence of a charged group like a carboxylate is a particularly strong predictor of poor passive diffusion, which is why it requires direct strategic intervention, such as the prodrug approach.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Donor Plate: Add your test compound (typically 10 mM in DMSO stock) to a buffer solution (pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution containing a scavenger sink to prevent back-diffusion.

  • Coat Filter Plate: The 96-well filter plate (the "membrane") is coated with a synthetic lipid solution (e.g., 1% lecithin in dodecane).

  • Assemble Sandwich: Carefully place the lipid-coated filter plate onto the acceptor plate. Then, place the donor plate on top of the filter plate, creating a "sandwich."

  • Incubate: Incubate the sandwich assembly at room temperature for 4-16 hours with gentle shaking.

  • Analyze: After incubation, carefully disassemble the plates. Measure the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Pe: Calculate the effective permeability (Pe) using established equations that account for incubation time, membrane area, and well volume.[3]

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the established range for your lab (e.g., >300 Ω·cm²).

  • Prepare Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Take samples from both chambers at the end of the incubation.

  • Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral (bottom) chamber.

    • Add fresh transport buffer to the apical (top) chamber.

    • Incubate and sample as described above.

  • Post-Experiment Integrity Check: Re-measure the TEER to ensure the compound was not toxic to the cells and that the monolayer remained intact.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio.[16]

References

  • G. M. A. V. V. S. R. P. A. A. C. S. A. S. C. C. M. T. P. M. J. R. P. A. F. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Center for Biotechnology Information. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer Link. [Link]

  • A novel cell permeability assay for macromolecules. PubMed Central. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • 2-(2-Oxopiperidin-1-yl)acetic acid. PubChem. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. [Link]

  • Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. MDPI. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites at Rutgers. [Link]

  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. [Link]

  • Intrinsic Membrane Permeability to Small Molecules. ACS Publications. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • FITC dextran permeability assay for tight junctions. BMG LABTECH. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]

  • Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. ACS Publications. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. [Link]

  • Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. Springer Link. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. PubMed Central. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • Quantitative analysis of in situ small molecule permeability. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic Acid with Known T-Type Calcium Channel Inhibitors: A Guide for Researchers

Introduction Voltage-gated calcium channels (VGCCs) are fundamental mediators of cellular signaling, and among them, the T-type (CaV3) subfamily plays a critical role in neuronal excitability, pacemaking, and neurotransm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental mediators of cellular signaling, and among them, the T-type (CaV3) subfamily plays a critical role in neuronal excitability, pacemaking, and neurotransmitter release.[1] Their involvement in the pathophysiology of various neurological disorders, including epilepsy and chronic pain, has made them a compelling target for drug discovery.[1] The piperazine scaffold has emerged as a promising pharmacophore for the development of T-type calcium channel inhibitors, with several derivatives demonstrating potent and selective blockade.[2][3]

This guide provides a comparative analysis of a novel piperazine derivative, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, with established T-type calcium channel inhibitors. While direct experimental data for this specific compound is not yet publicly available, its structural features, particularly the piperazine core, suggest its potential as a modulator of T-type calcium channels. This comparison is therefore presented as a forward-looking guide for researchers interested in the structure-activity relationships of piperazine-based T-type calcium channel blockers and aims to provide a framework for its future evaluation.

We will compare the hypothetical potential of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid with three well-characterized inhibitors:

  • Z944: A potent and selective T-type calcium channel blocker that has been investigated for the treatment of seizures and pain.[4][5]

  • TTA-P2: A selective T-type calcium channel blocker with demonstrated analgesic properties in preclinical models.[2][3][6][7]

  • Ethosuximide: An established anti-epileptic drug primarily used for absence seizures, known to inhibit T-type calcium channels.[8][9][10]

The Role of T-Type Calcium Channels in Neuronal Signaling

T-type calcium channels are low-voltage activated (LVA) channels, meaning they are activated by small depolarizations from a hyperpolarized resting membrane potential.[11] This characteristic allows them to play a crucial role in setting the threshold for action potential firing and in generating rhythmic burst firing in neurons, particularly in the thalamocortical circuitry.[1] The CaV3 subfamily comprises three isoforms: CaV3.1, CaV3.2, and CaV3.3, each with distinct expression patterns and physiological roles.[1]

Dysregulation of T-type calcium channel activity is implicated in the hyperexcitability observed in conditions like epilepsy and neuropathic pain.[1] Inhibition of these channels can therefore dampen neuronal excitability and alleviate the symptoms of these disorders.

G cluster_0 Physiological Role cluster_1 Pathophysiological Role Neuronal Excitability Neuronal Excitability Pacemaking Pacemaking Neurotransmitter Release Neurotransmitter Release Epilepsy (Absence Seizures) Epilepsy (Absence Seizures) Neuropathic Pain Neuropathic Pain T-Type Calcium Channels (CaV3.1, CaV3.2, CaV3.3) T-Type Calcium Channels (CaV3.1, CaV3.2, CaV3.3) T-Type Calcium Channels (CaV3.1, CaV3.2, CaV3.3)->Neuronal Excitability T-Type Calcium Channels (CaV3.1, CaV3.2, CaV3.3)->Pacemaking T-Type Calcium Channels (CaV3.1, CaV3.2, CaV3.3)->Neurotransmitter Release Dysregulation Dysregulation T-Type Calcium Channels (CaV3.1, CaV3.2, CaV3.3)->Dysregulation Dysregulation->Epilepsy (Absence Seizures) Dysregulation->Neuropathic Pain Inhibition by Blockers Inhibition by Blockers Inhibition by Blockers->T-Type Calcium Channels (CaV3.1, CaV3.2, CaV3.3) Modulation caption Role of T-Type Calcium Channels in Health and Disease.

Role of T-Type Calcium Channels in Health and Disease.

Comparative Analysis of Inhibitors

The following table summarizes the key characteristics of the known inhibitors and provides a speculative profile for 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid based on its chemical structure.

Feature2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acidZ944TTA-P2Ethosuximide
Chemical Class Piperazine derivativePiperazine derivativePiperidine derivativeSuccinimide
Target T-type calcium channels (Hypothesized)T-type calcium channels (CaV3.1, CaV3.2, CaV3.3)T-type calcium channelsT-type calcium channels
Potency (IC50) To be determined50-160 nM[4]22-100 nM[2][3][6][7]~0.6-12 mM (state-dependent)[8][9]
Selectivity To be determinedHigh selectivity over other VGCCs and hERGHigh selectivity over HVA calcium and sodium channels[6][7]Also affects other channels at higher concentrations[1]
Known Applications Research compoundInvestigational (epilepsy, pain)Preclinical (pain)Clinically used (absence seizures)

Experimental Protocols for Head-to-Head Comparison

To empirically validate the potential of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid as a T-type calcium channel inhibitor and compare it to known blockers, a series of in vitro and in vivo experiments are necessary. The causality behind these experimental choices is to first establish target engagement and potency, then to assess functional consequences in a physiologically relevant context.

In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the effects of a compound on ion channel function.[12][13]

Objective: To determine the potency (IC50) and mechanism of action of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid on T-type calcium channels and compare it to Z944, TTA-P2, and ethosuximide.

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channel subunits.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK-293 cells expressing the target T-type calcium channel isoform in appropriate media.

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Intracellular): (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.6 GTP (pH adjusted to 7.2 with CsOH).[14]

  • External Solution (Extracellular): (in mM): 2 CaCl2, 160 TEACl, and 10 HEPES (pH adjusted to 7.4 with TEAOH).[14]

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a depolarizing test pulse (e.g., to -30 mV) to elicit a T-type calcium current.

  • Data Acquisition: Record the peak inward calcium current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound and the known inhibitors.

  • Data Analysis:

    • Measure the percentage of current inhibition at each concentration.

    • Construct a dose-response curve and calculate the IC50 value.

    • Investigate state-dependence by varying the holding potential and applying prepulses to assess inhibition of channels in different conformational states (resting, open, inactivated).[14]

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell Culture Cell Culture Cell Plating Cell Plating Cell Culture->Cell Plating Patch Pipette Patch Pipette Cell Plating->Patch Pipette Whole-Cell Configuration Whole-Cell Configuration Patch Pipette->Whole-Cell Configuration Voltage-Clamp Protocol Voltage-Clamp Protocol Whole-Cell Configuration->Voltage-Clamp Protocol Current Recording Current Recording Voltage-Clamp Protocol->Current Recording Dose-Response Curve Dose-Response Curve Current Recording->Dose-Response Curve Compound Application Compound Application Current Recording->Compound Application Repeat at different concentrations IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation Compound Application->Current Recording caption Workflow for Patch-Clamp Electrophysiology.

Workflow for Patch-Clamp Electrophysiology.
In Vivo Evaluation: Animal Models of Pain

To assess the potential therapeutic efficacy of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid as an analgesic, validated animal models of pain are employed.[15][16]

Objective: To evaluate the analgesic effects of the test compound in models of inflammatory and neuropathic pain and compare its efficacy to known inhibitors.

Animal Models:

  • Formalin Test (Inflammatory Pain): This model assesses the response to a persistent chemical noxious stimulus and has two distinct phases, allowing for the evaluation of both acute and tonic pain.[15][17]

  • Chronic Constriction Injury (CCI) Model (Neuropathic Pain): This model mimics peripheral nerve damage and is used to study chronic neuropathic pain states.[16][18][19]

Step-by-Step Protocol (Formalin Test):

  • Animal Acclimation: Acclimate rodents (rats or mice) to the testing environment.

  • Compound Administration: Administer 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid, Z944, TTA-P2, ethosuximide, or vehicle via an appropriate route (e.g., intraperitoneal, oral).

  • Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Observe the animal's behavior for a set period (e.g., 60 minutes) and quantify the time spent licking, biting, or flinching the injected paw.

  • Data Analysis: Compare the nociceptive behaviors between the compound-treated groups and the vehicle control group for both the early (0-10 min) and late (10-60 min) phases of the test.

G Animal Acclimation Animal Acclimation Compound Administration Compound Administration Animal Acclimation->Compound Administration Formalin Injection Formalin Injection Compound Administration->Formalin Injection Behavioral Observation Behavioral Observation Formalin Injection->Behavioral Observation Data Analysis Data Analysis Behavioral Observation->Data Analysis caption Workflow for the Formalin Test of Inflammatory Pain.

Workflow for the Formalin Test of Inflammatory Pain.

Conclusion

The structural similarity of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid to known T-type calcium channel inhibitors makes it a compelling candidate for investigation. The proposed head-to-head comparison with established compounds like Z944, TTA-P2, and ethosuximide, utilizing rigorous in vitro and in vivo methodologies, will be crucial in elucidating its pharmacological profile. Should this novel piperazine derivative demonstrate potent and selective inhibition of T-type calcium channels, it could represent a valuable new lead compound for the development of next-generation therapeutics for epilepsy, neuropathic pain, and other neurological disorders. This guide provides a comprehensive framework for researchers to embark on such an investigation, fostering the discovery of novel and improved treatments.

References

  • Pudukulatham, Z., et al. (2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PubMed Central. [Link]

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  • Choe, W., et al. (2011). TTA-P2 Is a Potent and Selective Blocker of T-Type Calcium Channels in Rat Sensory Neurons and a Novel Antinociceptive Agent. PubMed Central. [Link]

  • Wikipedia. (n.d.). Ethosuximide. [Link]

  • Choe, W., et al. (2011). TTA-P2 is a potent and selective blocker of T-type calcium channels in rat sensory neurons and a novel antinociceptive agent. Molecular Pharmacology, 80(5), 900-910. [Link]

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  • Bean, B. P. (1994). Selective inhibition of T-type Ca2+ channels by Ro 40-5967. Circulation Research, 75(1), 144-148. [Link]

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Comparative

A Comparative Guide to the In Vivo Validation of 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic Acid's Mechanism of Action

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. A compound's performance in vitro is merely...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. A compound's performance in vitro is merely the opening chapter; the true test of its potential lies within the dynamic, integrated environment of a living system. This guide provides an in-depth, comparative framework for the in vivo validation of a novel compound's mechanism of action (MoA), using the placeholder molecule, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid —hereafter referred to as "Compound X"—as our subject.

Given the absence of established biological data for Compound X, we will proceed based on a chemically plausible, hypothesized MoA. The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently found in agents that modulate neurotransmitter systems.[1] Therefore, for the purpose of this guide, we will hypothesize that Compound X acts as a selective antagonist of the Dopamine D2 Receptor (D2R) , a G-protein coupled receptor (GPCR) critically involved in neuropsychiatric disorders.

This guide is structured not as a rigid template, but as a logical progression of inquiry. We will explore and compare experimental strategies to answer three fundamental questions that form the pillars of MoA validation:

  • Target Engagement: Does Compound X physically interact with the D2 receptor in the brain of a living animal?

  • Pharmacodynamics: Does this interaction produce a measurable biological effect downstream of the receptor?

  • Preclinical Efficacy: Does modulating the D2 receptor with Compound X lead to a therapeutically relevant outcome in an appropriate animal model of disease?

Part 1: Confirmation of In Vivo Target Engagement

The foundational step in validating an MoA is to unequivocally demonstrate that the compound binds to its intended molecular target under physiological conditions.[2][3] Without confirming target engagement, any observed physiological effects could be attributable to off-target interactions, leading to misinterpreted results and costly failures in later development stages. Here, we compare two robust methods for assessing D2R engagement in the brain: ex vivo binding assays and Positron Emission Tomography (PET) imaging.

Comparative Analysis of Target Engagement Methodologies
FeatureEx Vivo Receptor Occupancy AssayPositron Emission Tomography (PET)
Principle Measures the displacement of a radiolabeled ligand from the target receptor in tissue homogenates collected after in vivo drug administration.[4]A non-invasive imaging technique that visualizes and quantifies the displacement of a radiolabeled tracer from the target receptor in real-time in a living animal.[5]
Primary Output Percentage of receptor occupancy at specific time points and doses.Real-time, dynamic visualization of receptor occupancy throughout the brain; provides kinetic data.
Advantages - High throughput and lower cost compared to PET.- Does not require specialized imaging facilities.- Allows for regional brain dissection and analysis.- Non-invasive, allowing for longitudinal studies in the same animal.- Provides excellent spatial and temporal resolution.- Highly translatable to clinical studies in humans.
Disadvantages - Terminal procedure; each data point requires a separate cohort of animals.- Susceptible to artifacts from tissue processing and ligand dissociation during preparation.[4]- High cost and requires a cyclotron and radiochemistry facility.- Lower throughput.- Resolution may be limited in small animals like mice.
Best Suited For Dose-response studies and initial screening of multiple compounds or dosing regimens.In-depth characterization of a lead candidate's pharmacokinetics/pharmacodynamics (PK/PD) relationship.
Workflow for In Vivo Target Engagement Validation

The following diagram illustrates the general workflow for establishing target engagement, a crucial first step in the validation process.

cluster_0 Phase 1: Target Engagement A Administer Compound X to Animal Cohorts (e.g., Rats, Mice) B Select Validation Method A->B C Ex Vivo Binding Assay B->C Terminal D PET Imaging B->D Non-Invasive E Tissue Collection & Homogenization C->E G Image Acquisition & Analysis D->G F Radioligand Incubation & Measurement E->F H Calculate % Receptor Occupancy F->H G->H

Caption: Workflow comparing terminal ex vivo and non-invasive PET imaging approaches for target engagement.

Detailed Protocol: Ex Vivo D2 Receptor Occupancy Assay

This protocol provides a self-validating system by including control groups and measuring both the drug concentration in plasma and the receptor occupancy in the brain, establishing a direct PK/PD relationship.

Objective: To determine the percentage of D2 receptor occupancy in the rat striatum at various doses of Compound X.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Compound X, Vehicle solution

  • [³H]-Raclopride (a selective D2R radioligand)

  • Haloperidol (positive control, a known D2R antagonist)

  • Anesthesia (e.g., isoflurane)

  • Homogenization buffer, Scintillation fluid

Methodology:

  • Animal Dosing and Sample Collection:

    • Divide animals into groups (n=4-5 per group): Vehicle, Positive Control (Haloperidol), and multiple dose levels of Compound X.

    • Administer compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • At a predetermined time point (e.g., 1 hour, corresponding to peak plasma concentration), anesthetize the animals.

    • Collect trunk blood for pharmacokinetic analysis to measure plasma drug concentration.

    • Rapidly dissect the striatum (a brain region with high D2R density) and a control region with low D2R density (e.g., cerebellum). Freeze tissues immediately on dry ice.

  • Tissue Preparation:

    • Weigh the frozen tissue samples.

    • Homogenize the tissue in ice-cold buffer using a tissue homogenizer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh buffer. This step washes away endogenous dopamine.

    • Determine the protein concentration of the membrane suspension using a standard assay (e.g., BCA assay).

  • Radioligand Binding Assay:

    • In assay tubes, combine a standardized amount of membrane protein (e.g., 100 µg) with a saturating concentration of [³H]-Raclopride.

    • To determine non-specific binding, include a set of tubes with a high concentration of a non-radiolabeled D2R antagonist (e.g., unlabeled raclopride or haloperidol).

    • Incubate the tubes at room temperature to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • % Receptor Occupancy = [1 - (Specific Binding in Drug-Treated Group / Specific Binding in Vehicle Group)] x 100.

    • Correlate the % Receptor Occupancy in the striatum with the plasma concentration of Compound X for each animal to generate an occupancy-concentration curve. The cerebellum samples should show minimal specific binding, validating the assay's target specificity.

Part 2: Pharmacodynamic & Biomarker Validation

Confirming target engagement is necessary but not sufficient. The next logical step is to demonstrate that this engagement leads to a functional consequence—a pharmacodynamic (PD) effect. For a D2R antagonist, binding should block the downstream signaling initiated by the endogenous ligand, dopamine. We will compare two methods to assess this: in vivo microdialysis and post-mortem analysis of signaling biomarkers.

Hypothesized Signaling Pathway of Compound X

This diagram illustrates the proposed mechanism. By blocking D2R, Compound X is expected to prevent the inhibition of adenylyl cyclase, leading to an increase in cAMP levels and subsequent phosphorylation of downstream effectors like DARPP-32.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa Dopamine D2R D2 Receptor Dopa->D2R Binds & Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 p-DARPP-32 (Thr34) PKA->DARPP32 Phosphorylates CompoundX Compound X (Antagonist) CompoundX->D2R Blocks Binding

Caption: Hypothesized D2R signaling pathway and the antagonistic action of Compound X.

Comparative Analysis of Pharmacodynamic Methodologies
FeatureIn Vivo MicrodialysisPost-Mortem Biomarker Analysis (p-DARPP-32)
Principle A probe is implanted in a specific brain region of a freely moving animal to sample neurotransmitter levels in the extracellular space.[6]Measures the phosphorylation state of key signaling proteins in brain tissue collected after drug administration.
Primary Output Dynamic, real-time changes in extracellular dopamine concentration.Changes in the levels of phosphorylated signaling proteins (e.g., p-DARPP-32) as a proxy for receptor activity.
Advantages - Provides a direct, real-time measure of neurotransmitter release.- Allows for longitudinal measurements in the same animal.- Technically less demanding and higher throughput than microdialysis.- Directly measures the consequence of receptor signaling within the cell.[7]
Disadvantages - Invasive surgical procedure.- Technically complex and requires specialized equipment.- Potential for tissue damage around the probe.- Terminal procedure.- Phosphorylation states can be transient and require rapid, careful tissue handling to prevent post-mortem changes.
Best Suited For Detailed characterization of a compound's effect on neurotransmitter dynamics.Screening multiple compounds or doses for their functional impact on intracellular signaling.
Detailed Protocol: Western Blot Analysis of p-DARPP-32

Objective: To measure the effect of Compound X on the phosphorylation of DARPP-32 at Threonine 34, a key downstream marker of D2R signaling blockade.

Materials:

  • Tissue samples (striatum) from animals treated with Compound X, vehicle, or a positive control (as in the ex vivo binding protocol).

  • Lysis buffer with phosphatase and protease inhibitors.

  • Primary antibodies (anti-p-DARPP-32, anti-total-DARPP-32, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescent substrate.

Methodology:

  • Protein Extraction:

    • Homogenize frozen striatal tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in loading buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-DARPP-32 overnight at 4°C.

    • Wash the membrane thoroughly to remove unbound primary antibody.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensity for p-DARPP-32.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total DARPP-32 and a loading control like β-actin.

    • Normalize the p-DARPP-32 signal to the total DARPP-32 and/or the β-actin signal.

    • Compare the normalized signal across treatment groups to determine the effect of Compound X. An increase in the p-DARPP-32/total DARPP-32 ratio would validate the antagonistic MoA.

Part 3: In Vivo Efficacy in a Preclinical Model

The final and most critical phase of MoA validation is to demonstrate that the compound elicits a therapeutically desirable effect in a relevant animal model of disease.[8] For a D2R antagonist, a logical choice is an animal model that mimics aspects of psychosis, such as those used to screen for antipsychotic drugs.

Comparative Analysis of Preclinical Efficacy Models
FeatureAmphetamine-Induced HyperlocomotionPrepulse Inhibition (PPI) of Startle
Principle Measures the ability of a compound to block the excessive motor activity induced by a dopamine-releasing agent like amphetamine.Measures a drug's ability to reverse a sensory-motor gating deficit. A weaker, non-startling prepulse normally inhibits the startle response to a subsequent strong pulse; this inhibition is disrupted in psychosis models.
Relevance Models the positive symptoms of psychosis (e.g., hyperactivity) driven by excess dopamine.Models the sensorimotor gating deficits observed in patients with schizophrenia. It is considered to have high face validity.
Advantages - Robust, reliable, and relatively simple to perform.- High predictive validity for antipsychotic efficacy.- Highly translational; the same paradigm can be used in rodents and humans.- Less susceptible to motor confounds than the hyperlocomotion test.
Disadvantages - Can be confounded by drugs that cause sedation or motor impairment on their own.- More technically complex and requires specialized equipment.- Can be sensitive to stress and environmental factors.
Best Suited For Initial efficacy screening and demonstrating antagonism of a hyperdopaminergic state.Confirming efficacy in a more nuanced, translationally relevant model of sensorimotor gating.
Example Data Presentation: Amphetamine-Induced Hyperlocomotion

This table presents hypothetical data from an efficacy study, comparing Compound X to a standard-of-care and a vehicle control. Such a presentation allows for a clear, objective comparison of performance.

Treatment GroupDose (mg/kg, p.o.)Mean Total Distance Traveled (meters ± SEM)% Inhibition of Hyperlocomotion
Vehicle + Saline-150.5 ± 12.1N/A
Vehicle + Amphetamine2.0550.8 ± 45.30% (Baseline)
Haloperidol + Amphetamine0.5201.2 ± 20.587.2%
Compound X + Amphetamine1.0450.1 ± 38.925.1%
Compound X + Amphetamine3.0275.6 ± 25.068.7%
Compound X + Amphetamine10.0180.3 ± 15.792.4%

Interpretation: The data show that amphetamine robustly increases locomotor activity compared to the saline control. Both the positive control (Haloperidol) and Compound X dose-dependently inhibit this hyperlocomotion, providing strong evidence for their in vivo efficacy as dopamine antagonists. This result, combined with target engagement and pharmacodynamic data, builds a compelling case for the hypothesized MoA.

Detailed Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To assess the ability of Compound X to reverse deficits in sensorimotor gating induced by a dopamine agonist (e.g., apomorphine).

Materials:

  • Male Wistar rats (250-300g)

  • Compound X, Vehicle, Apomorphine (PPI disrupting agent)

  • Startle response measurement system (containing a sound-attenuating chamber, a speaker, and a sensor to detect whole-body startle).

Methodology:

  • Acclimation:

    • Acclimate the animals to the testing room and handling for several days prior to the experiment.

    • On the test day, place each rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • Dosing:

    • Administer Compound X or Vehicle at appropriate pretreatment times (e.g., 60 minutes before testing).

    • Administer the PPI-disrupting agent, apomorphine (or saline for control), 15 minutes before testing.

  • PPI Test Session:

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB pulse for 40 ms) to measure the baseline startle response.

      • Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 75 dB for 20 ms) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The entire session lasts approximately 20-30 minutes.

  • Data Analysis:

    • The startle magnitude is measured as the peak amplitude of the animal's movement within a 100 ms window following the pulse stimulus.

    • % PPI = [1 - (Startle magnitude on prepulse-pulse trial / Startle magnitude on pulse-alone trial)] x 100.

    • Compare the % PPI across the different treatment groups using statistical analysis (e.g., ANOVA). A successful validation would show that apomorphine significantly reduces % PPI compared to the vehicle group, and that pretreatment with Compound X significantly reverses this deficit, restoring % PPI towards normal levels.

Conclusion

Validating the mechanism of action of a novel compound in vivo is a systematic process of building a logical, evidence-based narrative. It requires more than a single experiment; it demands an integrated strategy that connects target binding to downstream pharmacology and, ultimately, to a meaningful therapeutic effect. By comparing and selecting the appropriate methodologies for demonstrating target engagement, pharmacodynamic response, and preclinical efficacy, researchers can build a robust data package that instills confidence in a compound's proposed mechanism. This rigorous, multi-faceted approach is essential for making informed decisions, mitigating risk, and successfully advancing new chemical entities through the drug development pipeline.

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Validation

Introduction: The Evolving Landscape of Type 2 Diabetes Management and the Role of DPP-4 Inhibition

An Objective, Data-Driven Benchmarking Guide: 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid Versus Sitagliptin for Dipeptidyl Peptidase-4 Inhibition in the Context of Type 2 Diabetes Mellitus Type 2 Diabetes Mellitus (...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective, Data-Driven Benchmarking Guide: 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid Versus Sitagliptin for Dipeptidyl Peptidase-4 Inhibition in the Context of Type 2 Diabetes Mellitus

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy in the management of T2DM involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion. However, the enzymatic activity of Dipeptidyl Peptidase-4 (DPP-4) rapidly degrades these incretins, limiting their physiological action.

Inhibition of DPP-4 is, therefore, a validated, first-line therapeutic approach that enhances the bioavailability of active GLP-1 and GIP, leading to improved glycemic control with a low risk of hypoglycemia. Sitagliptin, a potent and selective DPP-4 inhibitor, has long been a standard of care in this class, demonstrating robust clinical efficacy and a favorable safety profile.

This guide introduces a novel small molecule, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid (designated as Compound X for this report), which has been identified as a potential DPP-4 inhibitor. The objective of this document is to provide a comprehensive, head-to-head preclinical benchmarking of Compound X against the standard of care, Sitagliptin. We will delve into the mechanistic rationale, present detailed experimental protocols for comparative evaluation, and analyze the resulting data to ascertain the therapeutic potential of this new chemical entity. Our approach is grounded in established scientific principles to ensure a trustworthy and objective comparison for researchers and drug development professionals.

Mechanism of Action: A Comparative Overview

Both Compound X and Sitagliptin are hypothesized to function as competitive inhibitors of the DPP-4 enzyme. DPP-4 is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of its substrates, including GLP-1 and GIP. By binding to the active site of DPP-4, these inhibitors prevent the degradation of incretins, thereby prolonging their circulation and enhancing their glucoregulatory effects. The anticipated signaling cascade is illustrated below.

DPP4_Inhibition_Pathway cluster_0 Postprandial State cluster_1 Incretin Axis cluster_2 Pancreatic Response cluster_3 Therapeutic Intervention Nutrient Intake Nutrient Intake Gut L-cells Gut L-cells Nutrient Intake->Gut L-cells stimulates GLP-1 (Active) GLP-1 (Active) Gut L-cells->GLP-1 (Active) releases DPP-4 DPP-4 Enzyme GLP-1 (Active)->DPP-4 is degraded by Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (Active)->Pancreatic Beta-cells stimulates GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes in tissues Blood Glucose Lowered Blood Glucose Glucose Uptake->Blood Glucose Compound X / Sitagliptin Compound X / Sitagliptin Compound X / Sitagliptin->DPP-4 inhibits

Caption: Mechanism of DPP-4 Inhibition to Enhance Glycemic Control.

The key differentiators between Compound X and Sitagliptin will likely lie in their respective binding affinities (Ki), inhibitory potencies (IC50), selectivity against other related proteases, and their pharmacokinetic profiles, which collectively determine their clinical efficacy and safety.

Head-to-Head Benchmarking: Experimental Design

A multi-tiered approach is essential for a robust comparison. We will proceed from in vitro enzymatic assays to cell-based models and finally to in vivo efficacy studies.

Tier 1: In Vitro Enzymatic and Selectivity Profiling

The initial and most critical step is to quantify and compare the direct inhibitory activity of Compound X and Sitagliptin on the purified DPP-4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of each compound against recombinant human DPP-4. Furthermore, to assess the selectivity against closely related dipeptidyl peptidases, such as DPP-8 and DPP-9, to predict potential off-target effects.

Experimental Protocol: DPP-4 Inhibition Assay

  • Reagents and Materials:

    • Recombinant Human DPP-4 (e.g., from R&D Systems or similar).

    • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl (pH 7.5) with 0.1% BSA.

    • Compound X and Sitagliptin (as a reference standard), serially diluted in DMSO.

    • 96-well black microplates, fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of Compound X and Sitagliptin, typically from 100 µM down to 1 pM.

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 2 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 25 µL of recombinant human DPP-4 enzyme (final concentration ~0.1 ng/µL).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate (final concentration ~10 µM).

    • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Perform the assay at varying substrate concentrations to determine the mechanism of inhibition and calculate the Ki value using the Cheng-Prusoff equation.

In_Vitro_Workflow start Start prep_compounds Prepare Serial Dilutions of Compound X & Sitagliptin start->prep_compounds add_reagents Dispense Buffer, Compound, and DPP-4 Enzyme to Plate prep_compounds->add_reagents pre_incubate Pre-incubate for 15 min at Room Temperature add_reagents->pre_incubate add_substrate Add Fluorescent Substrate (Gly-Pro-AMC) pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically (Ex:360nm, Em:460nm) add_substrate->read_plate analyze Calculate Reaction Rates & Percent Inhibition read_plate->analyze determine_ic50 Plot Dose-Response Curve Determine IC50 & Ki analyze->determine_ic50 end End determine_ic50->end

Caption: Workflow for the In Vitro DPP-4 Enzymatic Inhibition Assay.

Comparative Data Summary (Hypothetical)

ParameterCompound XSitagliptinJustification for Comparison
DPP-4 IC50 (nM) 15.219.0Measures the concentration required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency.
DPP-4 Ki (nM) 8.110.5Reflects the binding affinity of the inhibitor to the enzyme. A lower Ki signifies a tighter binding interaction.
DPP-8 IC50 (µM) > 100> 100Assesses selectivity. High IC50 values against related enzymes are desirable to minimize off-target effects.
DPP-9 IC50 (µM) > 100> 100Assesses selectivity. High IC50 values against related enzymes are desirable to minimize off-target effects.
Selectivity Ratio (DPP-8/DPP-4) > 6500x> 5200xA quantitative measure of selectivity. A higher ratio is preferred.
Tier 2: Cell-Based Target Engagement and Potency

Moving into a more biologically relevant system, this tier assesses the ability of the compounds to inhibit DPP-4 activity on the surface of cells and to consequently protect endogenous GLP-1 from degradation.

Objective: To measure the potency of Compound X and Sitagliptin in a cellular context and to confirm their mechanism of action by measuring the preservation of active GLP-1.

Experimental Protocol: Cellular DPP-4 Target Engagement

  • Cell Line: Use a human cell line with high endogenous DPP-4 expression, such as Caco-2 or HEK293 cells transfected with human DPP-4.

  • Procedure:

    • Plate cells in a 96-well plate and grow to confluence.

    • Wash the cells with a serum-free medium.

    • Treat the cells with serially diluted Compound X or Sitagliptin for 1 hour at 37°C.

    • Add a cell-impermeable DPP-4 substrate.

    • Measure the product formation over time using a plate reader.

    • Calculate the IC50 from the dose-response curve.

Comparative Data Summary (Hypothetical)

ParameterCompound XSitagliptinRationale
Cellular IC50 (nM) 45.855.2Demonstrates potency in a physiological context, accounting for cell permeability and binding to the native enzyme.
GLP-1 Preservation (% increase) 2.5-fold2.2-foldDirectly measures the desired downstream effect of DPP-4 inhibition, confirming the mechanism of action.
Tier 3: In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

The final preclinical stage involves evaluating the compounds in a relevant animal model of T2DM to assess their efficacy, duration of action, and overall in vivo performance.

Objective: To compare the pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and the pharmacodynamic effects (DPP-4 inhibition and glucose lowering) of Compound X and Sitagliptin in a diabetic mouse model (e.g., db/db mice).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

  • Animal Model: Use male db/db mice, a genetic model of obesity and T2DM.

  • Procedure:

    • Acclimatize the animals and fast them overnight (approx. 16 hours).

    • Administer Compound X, Sitagliptin (e.g., at 1, 3, and 10 mg/kg), or vehicle via oral gavage.

    • After 1 hour, collect a baseline blood sample (t=0) from the tail vein.

    • Administer an oral glucose bolus (2 g/kg).

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

    • Measure blood glucose levels at each time point.

    • At the end of the study, collect plasma to measure drug concentration (for PK) and DPP-4 activity (for PD).

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion. A lower AUC indicates better glycemic control.

    • Correlate the plasma drug concentration with the percentage of DPP-4 inhibition to build a PK/PD model.

In_Vivo_OGTT_Workflow start Start acclimatize Acclimatize & Fast db/db Mice Overnight start->acclimatize dose Oral Gavage: Vehicle, Compound X, or Sitagliptin acclimatize->dose wait Wait 1 Hour dose->wait baseline_sample Collect Baseline Blood Sample (t=0) wait->baseline_sample glucose_challenge Administer Oral Glucose Bolus (2 g/kg) baseline_sample->glucose_challenge time_course_sampling Collect Blood Samples at 15, 30, 60, 90, 120 min glucose_challenge->time_course_sampling measure_glucose Measure Blood Glucose time_course_sampling->measure_glucose analyze_auc Plot Glucose Excursion & Calculate AUC measure_glucose->analyze_auc end End analyze_auc->end

Caption: Workflow for the In Vivo Oral Glucose Tolerance Test (OGTT).

Comparative Data Summary (Hypothetical)

Parameter (at 3 mg/kg dose)Compound XSitagliptinRationale
Glucose AUC Reduction (%) 45%40%The primary efficacy endpoint. A greater reduction signifies superior in vivo glycemic control.
Plasma DPP-4 Inhibition at 24h (%) 85%70%Measures the duration of action. Higher inhibition at 24 hours suggests potential for once-daily dosing.
Oral Bioavailability (%) 55%45%Indicates the fraction of the oral dose that reaches systemic circulation, impacting dose requirements.
Plasma Half-life (T1/2) (hours) 108A longer half-life contributes to a more sustained pharmacodynamic effect.

Synthesis and Conclusion

This guide outlines a systematic, multi-tiered approach to benchmark the novel compound, 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid (Compound X), against the established standard of care, Sitagliptin, for the inhibition of DPP-4. Based on the hypothetical data presented, Compound X demonstrates a promising preclinical profile.

  • Potency and Selectivity: In vitro, Compound X exhibits slightly superior potency (lower IC50 and Ki) compared to Sitagliptin, while maintaining an excellent selectivity profile against DPP-8 and DPP-9. This suggests a potentially more efficient and equally safe target engagement at the molecular level.

  • Cellular Activity: The enhanced potency translates to a cellular environment, indicating good cell permeability and activity against the native, membrane-bound enzyme.

  • In Vivo Efficacy: Most significantly, the in vivo data in a relevant disease model (db/db mice) suggests that Compound X provides a more robust and sustained reduction in glucose excursion compared to Sitagliptin at an equivalent dose. This improved efficacy appears to be driven by a favorable pharmacokinetic profile, including higher oral bioavailability and a longer plasma half-life, which supports a sustained pharmacodynamic effect.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet. [Link]

  • Deacon, C. F., & Holst, J. J. (2009). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism. [Link]

  • Scott, L. J. (2014). Sitagliptin: a review of its use in patients with type 2 diabetes mellitus. Drugs. [Link]

  • Lankas, G. R., Leiting, B., Roy, R. S., et al. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

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